GSPT1 degrader-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H41ClN8O4S |
|---|---|
Molecular Weight |
753.3 g/mol |
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C39H41ClN8O4S/c1-21-22(2)53-39-34(21)35(25-4-7-28(40)8-5-25)42-30(36-45-44-23(3)48(36)39)19-33(50)41-14-17-46-15-12-24(13-16-46)26-6-9-29-27(18-26)20-47(38(29)52)31-10-11-32(49)43-37(31)51/h4-9,18,24,30-31H,10-17,19-20H2,1-3H3,(H,41,50)(H,43,49,51)/t30-,31?/m0/s1 |
InChI Key |
DQGNINFYAAEZKL-FSRLHOSWSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCN4CCC(CC4)C5=CC6=C(C=C5)C(=O)N(C6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCN4CCC(CC4)C5=CC6=C(C=C5)C(=O)N(C6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of GSPT1 Degraders
Audience: Researchers, scientists, and drug development professionals.
Abstract: Targeted protein degradation has emerged as a revolutionary therapeutic modality, enabling the pharmacological targeting of proteins previously considered "undruggable." Among the most promising new targets are molecular glue degraders that induce the degradation of G1 to S phase transition protein 1 (GSPT1). GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination machinery and is implicated in the progression of various cancers, including acute myeloid leukemia (AML) and MYC-driven solid tumors.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of GSPT1 degraders, detailing the molecular interactions, downstream cellular consequences, key experimental methodologies, and mechanisms of resistance.
The Role of GSPT1 in Cellular Homeostasis
GSPT1 is a small GTPase that forms a complex with eukaryotic release factor 1 (eRF1) to mediate the termination of protein synthesis.[4][5] When a ribosome encounters a stop codon in the mRNA sequence, the eRF1/GSPT1 complex binds to the ribosome. eRF1 recognizes the stop codon, which triggers GSPT1 to hydrolyze GTP. This conformational change facilitates the cleavage of the completed polypeptide chain from the tRNA, thereby terminating translation. Beyond this canonical role, GSPT1 is involved in cell cycle progression, particularly the G1 to S phase transition, and its overexpression is correlated with poor prognosis in several cancers. The essential, proliferation-dependent function of GSPT1 makes it an attractive target for anticancer therapies.
Core Mechanism of Action: Molecular Glue-Induced Degradation
GSPT1 degraders are small molecules, often referred to as "molecular glues," that do not directly inhibit the protein's function but instead co-opt the cell's own protein disposal machinery to eliminate GSPT1 entirely. The mechanism relies on inducing proximity between GSPT1 and Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.
The process unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: The GSPT1 degrader molecule acts as a molecular adhesive, simultaneously binding to a pocket on CRBN and a surface on GSPT1. This creates a stable ternary complex (GSPT1-degrader-CRBN) that would not otherwise form.
-
Ubiquitination: The formation of this complex brings GSPT1 into close proximity to the CRL4^CRBN^ E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme (like UBE2G1) to lysine residues on the surface of GSPT1. The protein is tagged with a polyubiquitin chain, which serves as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated GSPT1 is recognized and subsequently degraded by the 26S proteasome, a large protein complex responsible for recycling damaged or unneeded proteins. The degrader molecule is then released and can catalyze further rounds of degradation.
Downstream Cellular Consequences of GSPT1 Depletion
The targeted removal of GSPT1 triggers a cascade of cellular events, culminating in cancer cell death. These effects are largely independent of the tumor suppressor p53 (TP53), which is a significant advantage as TP53 mutations are a common mechanism of resistance to conventional chemotherapies.
-
Impaired Translation Termination: The primary consequence of GSPT1 depletion is the disruption of its essential role in protein synthesis. Without sufficient GSPT1, ribosomes fail to terminate translation efficiently at stop codons, leading to readthrough events and the production of aberrant proteins.
-
Integrated Stress Response (ISR) Activation: The accumulation of faulty proteins and stalled ribosomes triggers the Integrated Stress Response (ISR). This is a key cellular stress pathway that, when activated, leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the preferential translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), a key regulator of stress-induced gene expression.
-
Cell Cycle Arrest and Apoptosis: Persistent activation of the ISR and disruption of normal protein synthesis ultimately leads to cell cycle arrest, typically in the G0/G1 phase, and the induction of apoptosis (programmed cell death). This cytotoxic effect is particularly pronounced in cancer cells with high rates of protein translation, creating a potential therapeutic window.
Quantitative Data on GSPT1 Degraders
The efficacy of GSPT1 degraders is assessed by their half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and their anti-proliferative half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for prominent GSPT1 degraders from published literature.
Table 1: In Vitro Degradation and Anti-Proliferative Activity of GSPT1 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Assay Time | Citation(s) |
|---|---|---|---|---|---|---|
| CC-90009 | MV4-11 (AML) | 1.6 | >90 | 3 - 75 | 24h (DC50), 72h (IC50) | |
| CC-90009 | 22Rv1 (Prostate) | ~50 | >90 | - | 24h | |
| Compound 7d (XYD049) | 22Rv1 (Prostate) | 19 | >90 | - | 24h | |
| SJ6986 (Compound 6) | MV4-11 (AML) | 2.1 | >99 | 1.8 | 24h (DC50), 72h (IC50) | |
| MRT-2359 | NSCLC cell lines | - | - | Nanomolar range | - |
| CC-885 | MM1.S (Myeloma) | - | - | ~250 | 72h | |
Note: Assay conditions and time points can vary between studies, affecting direct comparability.
Key Experimental Protocols
Characterizing the mechanism of action of GSPT1 degraders requires a suite of biochemical and cell-based assays. The following protocols outline the methodologies for key experiments.
Western Blotting for GSPT1 Degradation
This is the most common method to directly measure the reduction in GSPT1 protein levels.
-
Objective: To quantify the dose- and time-dependent degradation of GSPT1 protein following treatment with a degrader.
-
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11 for AML) at an appropriate density. Allow cells to adhere overnight. Treat cells with a serial dilution of the GSPT1 degrader or vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by scraping into ice-cold PBS. Centrifuge and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20-30 µg), add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the GSPT1 signal to the loading control signal. Calculate DC50 and Dmax values by plotting the normalized GSPT1 levels against the degrader concentration.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This assay is used to provide direct evidence of the degrader-induced GSPT1-CRBN interaction.
-
Objective: To detect the formation of the GSPT1-degrader-CRBN ternary complex in cells.
-
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T overexpressing tagged proteins or a relevant cancer cell line) and treat with the GSPT1 degrader or DMSO for a short duration (e.g., 2-4 hours) to capture the transient complex.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors. It is crucial to include a proteasome inhibitor (e.g., MG132) in the treatment and lysis steps to prevent the degradation of ubiquitinated GSPT1.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the cleared lysate with an antibody against CRBN (or a tag on CRBN) overnight at 4°C.
-
Capture Complex: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against GSPT1. A band for GSPT1 in the degrader-treated sample, but not in the control, confirms the interaction.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a sensitive, high-throughput biochemical assay to measure the formation of the ternary complex in vitro.
-
Objective: To quantify the degrader-induced proximity of purified GSPT1 and CRBN proteins.
-
Protocol:
-
Reagents: Use purified, tagged proteins (e.g., His-GSPT1 and GST-CRBN/DDB1). Use TR-FRET compatible antibodies or reagents, such as a Terbium (Tb)-conjugated anti-His antibody (donor) and a d2-conjugated anti-GST antibody (acceptor).
-
Assay Setup: In a 384-well plate, add serial dilutions of the degrader compound.
-
Protein Addition: Add a solution containing the His-GSPT1 and GST-CRBN/DDB1 proteins to the wells.
-
Antibody Addition: Add a solution containing the anti-His-Tb and anti-GST-d2 antibodies.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at 620 nm (for Tb) and 665 nm (for d2, the FRET signal).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against compound concentration and fit to a dose-response curve to determine the EC50 for complex formation.
-
Global Proteomics by Mass Spectrometry (LC-MS/MS)
This unbiased approach is critical for determining the selectivity of a GSPT1 degrader across the entire proteome.
-
Objective: To identify all proteins that are downregulated upon degrader treatment, confirming on-target selectivity and revealing potential off-targets.
-
Protocol:
-
Sample Preparation: Treat cells (e.g., MV4-11) with the degrader or DMSO control for a defined period (e.g., 4-6 hours). Harvest and lyse the cells.
-
Protein Digestion: Quantify protein and digest equal amounts from each sample into peptides using trypsin.
-
Isobaric Labeling: Label the peptides from each condition with tandem mass tag (TMT) reagents. This allows for multiplexing and accurate relative quantification of proteins across different samples in a single MS run.
-
Fractionation and LC-MS/MS: Pool the labeled peptide samples and fractionate using high-pH reversed-phase chromatography. Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a human protein database to identify and quantify peptides and proteins.
-
Interpretation: Identify proteins whose abundance is significantly decreased in the degrader-treated samples compared to the control. A highly selective degrader will show significant downregulation of GSPT1 (and its homolog GSPT2) with minimal changes to other proteins.
-
Mechanisms of Acquired Resistance
As with any targeted therapy, cancer cells can develop resistance to GSPT1 degraders. Understanding these mechanisms is crucial for developing next-generation degraders and combination therapies.
-
Mutations in GSPT1: The most common resistance mechanism involves mutations in the GSPT1 protein itself. CRISPR-suppressor screens have identified mutations within the "structural degron"—the specific surface region of GSPT1 that interacts with the degrader and CRBN. A frequently cited example is the G575N mutation, which is located in the GTPase domain and prevents the stable formation of the ternary complex, thereby blocking ubiquitination and degradation without impairing GSPT1's essential function.
-
Mutations in E3 Ligase Components: Since the degradation is dependent on the CRL4^CRBN^ complex, mutations in or loss of expression of CRBN can abrogate the degrader's activity. This prevents the molecular glue from binding its initial target, making the formation of the ternary complex impossible.
-
Decreased Translation Initiation: Cells with lower overall rates of protein synthesis may be less dependent on GSPT1 function and therefore less susceptible to the cytotoxic effects of its degradation.
Conclusion
GSPT1 molecular glue degraders represent a powerful and innovative strategy for cancer therapy. By hijacking the cell's ubiquitin-proteasome system, these molecules induce the selective elimination of GSPT1, a key protein in translation termination and cell cycle control. This action leads to impaired protein synthesis, activation of the integrated stress response, and ultimately, p53-independent cancer cell death. The in-depth characterization of their mechanism, downstream effects, and potential resistance pathways provides a robust framework for the ongoing clinical development of this promising new class of therapeutics. Continued research will be vital for optimizing degrader design, overcoming resistance, and expanding their application to a wider range of malignancies.
References
- 1. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monte Rosa Therapeutics Presents Preclinical Data from GSPT1 Degrader Program Focused on MYC-Driven Cancers at AACR 2023 - Monte Rosa Therapeutics [ir.monterosatx.com]
- 4. Involvement of human release factors eRF3a and eRF3b in translation termination and regulation of the termination complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of Human Release Factors eRF3a and eRF3b in Translation Termination and Regulation of the Termination Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: GSPT1/eRF3a, a Key Regulator of Protein Synthesis Fidelity
An In-depth Technical Guide to the Function of GSPT1 in Translation Termination
Audience: Researchers, scientists, and drug development professionals.
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a GTP-binding protein that plays a pivotal role in the final stage of protein synthesis: translation termination.[1][2] As a member of the translation termination complex, GSPT1 collaborates closely with the eukaryotic release factor 1 (eRF1) to ensure the accurate and efficient release of newly synthesized polypeptide chains from the ribosome.[1][2] This process is fundamental to maintaining proteome integrity, and its dysregulation is implicated in various diseases, most notably cancer, making GSPT1 a compelling target for therapeutic development.[3]
This guide provides a detailed examination of GSPT1's molecular function, the pathways that regulate its activity, and the experimental methodologies used to study it.
The Core Molecular Mechanism of GSPT1 in Translation Termination
Translation termination in eukaryotes is a multi-step process orchestrated by the synergistic action of eRF1 and GSPT1 (eRF3a) at the ribosomal A-site where a stop codon (UAA, UAG, or UGA) is present.
The canonical termination cycle proceeds as follows:
-
Formation of the Ternary Complex: GSPT1, in its GTP-bound state, forms a stable ternary complex with eRF1. This complex is essential for efficient recognition of the stop codon.
-
Stop Codon Recognition: The eRF1•GSPT1•GTP complex binds to the pre-termination ribosome, where the N-terminal domain of eRF1 recognizes the stop codon in the A-site.
-
GTP Hydrolysis and Peptide Release: The interaction with the ribosome stimulates the GTPase activity of GSPT1. The hydrolysis of GTP to GDP and inorganic phosphate (Pi) induces a conformational change in the termination complex. This change is critical for positioning the universally conserved GGQ (Gly-Gly-Gln) motif within the M-domain of eRF1 into the peptidyl-transferase center (PTC) of the ribosome. The correctly positioned GGQ motif then facilitates the hydrolysis of the ester bond linking the polypeptide chain to the P-site tRNA, leading to the release of the completed protein.
-
Dissociation and Ribosome Recycling: Following peptide release, the GDP-bound GSPT1 and eRF1 dissociate from the ribosome, a process facilitated by other recycling factors, allowing the ribosomal subunits to be reused for subsequent rounds of translation.
// Logical Flow GSPT1_GTP -> eRF1 [label="Forms\nComplex", style=dashed]; {rank=same; GSPT1_GTP; eRF1;} eRF1 -> A_Site [label="Recognizes\nStop Codon"]; A_Site -> GSPT1_GTP [label="Stimulates GTP\nHydrolysis", dir=back]; GSPT1_GTP -> GSPT1_GDP [label="GTP Hydrolysis"]; GSPT1_GDP -> P_Site [label="Promotes Peptide\nRelease via eRF1"]; P_Site -> Polypeptide [label="Released"]; Polypeptide [shape=ellipse, label="Nascent\nPolypeptide", fillcolor="#FFFFFF", fontcolor="#202124"]; GSPT1_GDP -> Dissociation [style=dashed]; eRF1 -> Dissociation [style=dashed, label="Dissociate from\nRibosome"]; Dissociation [shape=point, width=0];
} Caption: The core function of GSPT1 in the translation termination cycle.
Regulation and Therapeutic Targeting of GSPT1
GSPT1's essential role in protein synthesis makes it a critical node for cellular regulation and a strategic target for cancer therapy, particularly in malignancies driven by high rates of translation such as MYC-driven cancers.
Targeted Protein Degradation
A leading therapeutic strategy involves the targeted degradation of GSPT1 using novel modalities like molecular glues and Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules work by hijacking the cell's natural protein disposal machinery.
Mechanism of Action:
-
Ternary Complex Formation: A molecular glue (e.g., CC-885, CC-90009) or a PROTAC binds simultaneously to GSPT1 and to a component of an E3 ubiquitin ligase complex, typically Cereblon (CRBN), which is part of the CRL4^CRBN complex.
-
Ubiquitination: This proximity-induced ternary complex formation facilitates the transfer of ubiquitin molecules from the E3 ligase onto GSPT1.
-
Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome, leading to its rapid and efficient removal from the cell.
Cellular Consequences of GSPT1 Degradation
The acute depletion of GSPT1 triggers a cascade of cellular stress events:
-
Impaired Translation Termination: The most immediate effect is the failure of proper translation termination, leading to ribosomes reading through stop codons and producing aberrant proteins with C-terminal extensions.
-
Integrated Stress Response (ISR): The accumulation of these aberrant proteins and stalled ribosomes activates the ISR, a key cellular stress signaling network.
-
TP53-Independent Apoptosis: GSPT1 degradation induces programmed cell death (apoptosis) through a mechanism that does not depend on the tumor suppressor p53, making this a viable strategy for treating cancers with TP53 mutations.
Quantitative Data on GSPT1 Modulators
The development of GSPT1 degraders has provided potent chemical tools to probe its function. The efficacy of these compounds is typically measured by their ability to induce GSPT1 degradation (DC50) and inhibit cell proliferation (IC50).
| Compound | Compound Type | Target Cell Line | DC50 (Degradation) | IC50 (Anti-proliferation) | Reference |
| CC-90009 | Molecular Glue | MV4-11 (AML) | ~2.1 nM (at 24h) | Not specified | |
| Compound 6 | Molecular Glue | MV4-11 (AML) | 2.1 nM (at 24h) | Not specified | |
| Compound 7 | Molecular Glue | MV4-11 (AML) | 10 nM (at 24h) | Not specified | |
| CC-885 | Molecular Glue | MM1.S (Multiple Myeloma) | Degradation observed | Not specified |
Note: DC50 is the concentration required to achieve 50% of maximal protein degradation. IC50 is the concentration required to inhibit cell growth by 50%. Values can vary based on cell line and experimental conditions.
Key Experimental Protocols
Investigating the function of GSPT1 requires a combination of biochemical, cellular, and structural biology techniques.
Immunoblotting (Western Blot) for GSPT1 Degradation
This protocol is used to quantify the levels of GSPT1 protein within a cell population following treatment with a degrader.
Methodology:
-
Cell Lysis: Treat cells with the GSPT1 degrader for a specified time (e.g., 4, 8, 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with a primary antibody specific to GSPT1. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data. Follow this with an incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity using densitometry software to determine the relative GSPT1 protein level compared to controls.
Cell Viability Assays
These assays measure the effect of GSPT1 degradation on cell proliferation and survival.
Methodology:
-
Cell Seeding: Plate cells at a defined density in 96-well microplates.
-
Treatment: Add a serial dilution of the GSPT1 degrader compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plates for a set period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: Add a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and cell viability.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control cells to calculate relative cell viability and determine the IC50 value.
Ribosome Profiling (Ribo-Seq)
Ribo-Seq provides a genome-wide snapshot of translation, allowing researchers to directly observe the consequences of GSPT1 depletion, such as stop codon readthrough.
Methodology:
-
Translation Arrest: Treat cells with a translation inhibitor (e.g., cycloheximide) to immobilize ribosomes on the mRNA transcripts they are actively translating.
-
Nuclease Digestion: Lyse the cells and treat the lysate with a nuclease that digests all mRNA not protected by the ribosomes.
-
Ribosome-Protected Fragment (RPF) Isolation: Isolate the monosomes (a single ribosome attached to its mRNA fragment) using sucrose gradient centrifugation. Extract the ~28-30 nucleotide mRNA fragments (the "footprints") from these monosomes.
-
Library Preparation and Sequencing: Convert the isolated RPFs into a cDNA library and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The density of reads on a given transcript reflects the level of its translation. An increase in reads downstream of a stop codon is indicative of readthrough.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of the ribosomal termination complex, providing invaluable insights into the molecular interactions between GSPT1, eRF1, and the ribosome.
Methodology:
-
Complex Assembly: Reconstitute the pre-termination complex in vitro by combining purified 80S ribosomes, a specific mRNA with a stop codon in the A-site, P-site tRNA, eRF1, and GSPT1. A non-hydrolyzable GTP analog (e.g., GDPNP) is used to trap GSPT1 in its active, GTP-bound state on the ribosome.
-
Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane. This traps the complexes in a thin layer of amorphous ice.
-
Data Collection: Image the frozen grids using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Use specialized software to pick images of individual ribosomal particles, align them, and computationally reconstruct a 3D map of the complex's structure.
-
Model Building: Build an atomic model of the GSPT1-containing termination complex by fitting the known structures of the individual components into the cryo-EM density map.
Conclusion
GSPT1 is an indispensable component of the translation termination machinery. Its GTPase activity is the crucial checkpoint that ensures the timely and accurate release of newly synthesized proteins. The profound cellular consequences of its depletion, particularly the induction of ISR and TP53-independent apoptosis, have established GSPT1 as a high-value therapeutic target in oncology. The ongoing development of sophisticated molecular degraders, coupled with advanced experimental techniques like ribosome profiling and cryo-EM, continues to deepen our understanding of GSPT1's function and paves the way for novel therapeutic interventions targeting the fundamental process of protein synthesis.
References
The Dawn of a New Therapeutic Modality: An In-depth Guide to Novel GSPT1 Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy is undergoing a paradigm shift with the advent of molecular glue degraders, a novel class of small molecules that induce the degradation of previously "undruggable" proteins. Among the exciting new targets for this modality is the G1 to S phase transition protein 1 (GSPT1), a key player in protein translation and cell cycle progression.[1][2] Overexpression of GSPT1 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism, and experimental validation of novel GSPT1 molecular glue degraders.
The Mechanism of Action: Hijacking the Cellular Machinery
GSPT1 molecular glue degraders function by coopting the body's own protein disposal system. These small molecules act as a "glue," inducing a novel interaction between GSPT1 and an E3 ubiquitin ligase, most commonly the Cereblon (CRBN) E3 ligase complex. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The result is the selective elimination of the GSPT1 protein from the cell, thereby impacting downstream oncogenic pathways.
GSPT1's Role in Cancer Signaling
GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a GTPase that plays a critical role in the termination of protein synthesis.[1] It forms a complex with eRF1 to mediate the release of newly synthesized polypeptide chains from the ribosome. In cancer, upregulation of GSPT1 can lead to aberrant translation of oncogenic proteins, such as MYC, contributing to "translational addiction". Furthermore, GSPT1 is involved in cell cycle progression, specifically the G1 to S phase transition. Its degradation can lead to cell cycle arrest and apoptosis in cancer cells.
Quantitative Analysis of GSPT1 Degraders
The development of potent and selective GSPT1 degraders is a key focus of ongoing research. The efficacy of these molecules is typically characterized by their DC50 (concentration required for 50% maximal degradation) and Dmax (maximal degradation) values in cellular assays.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| CC-885 | U87 Glioblastoma | Not Reported | Not Reported | CRBN | |
| ORM-6151 (BMS-986497) | CD33-positive AML | Not Reported | Not Reported | Not Reported |
Note: Specific quantitative data for DC50 and Dmax values are often proprietary and not always publicly available in initial publications. The table will be updated as more data becomes available.
Key Experimental Protocols
The discovery and characterization of GSPT1 molecular glue degraders involve a series of well-defined experimental procedures.
Western Blotting for GSPT1 Degradation
This is a fundamental assay to confirm the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the GSPT1 degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Quantitative Proteomics (TMT-MS)
This method provides a global view of protein changes upon degrader treatment, confirming the selectivity of the degrader.
-
Sample Preparation: Treat cells and harvest lysates as described for Western blotting.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a unique isobaric TMT reagent.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using proteomics software to identify and quantify proteins. The relative abundance of GSPT1 and other proteins across different treatment conditions can be determined.
Experimental Workflow for GSPT1 Degrader Discovery
The path from a concept to a clinical candidate for a GSPT1 molecular glue degrader follows a rigorous and systematic workflow.
Future Directions
The development of GSPT1 molecular glue degraders is a rapidly evolving field. Future research will likely focus on:
-
Expanding the toolbox of E3 ligases: While CRBN is commonly used, exploring other E3 ligases could lead to degraders with different selectivity profiles and mechanisms of action.
-
Overcoming resistance: Understanding and mitigating potential mechanisms of resistance to GSPT1 degradation will be crucial for long-term therapeutic success.
-
Combination therapies: Investigating the synergistic effects of GSPT1 degraders with other anti-cancer agents could lead to more effective treatment regimens.
The discovery of novel GSPT1 molecular glue degraders represents a significant advancement in the pursuit of targeted cancer therapies. This in-depth guide provides a foundational understanding of this exciting new modality, from its mechanism of action to the experimental workflows used for its discovery and validation. As research progresses, these innovative molecules hold the promise of transforming the treatment landscape for a wide range of cancers.
References
An In-depth Technical Guide to the Design and Synthesis of GSPT1 Degrader PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] This guide provides a comprehensive technical overview of the design, synthesis, and evaluation of PROTACs targeting G1 to S phase transition 1 (GSPT1), a protein implicated in cancer due to its critical roles in cell cycle regulation and mRNA translation termination.[2] This document details the core components of GSPT1 PROTACs, summarizes key quantitative data for known degraders, provides detailed experimental protocols for their evaluation, and visualizes the underlying biological and experimental workflows.
Introduction: GSPT1 as a Therapeutic Target
G1 to S phase transition 1 (GSPT1), also known as eukaryotic peptide chain release factor GTP-binding subunit eRF3a, is a crucial protein in cell cycle progression and the termination of protein synthesis.[3] Dysregulation of GSPT1 has been linked to various cancers, including acute myeloid leukemia (AML) and MYC-driven lung cancer, making it an attractive target for therapeutic intervention.[3][4] GSPT1's role in translation termination is particularly critical in cancer cells, which often exhibit translational addiction to support their high proliferation rates.
Targeted degradation of GSPT1 has been shown to induce apoptosis in cancer cells and reduce their viability, highlighting its potential as a therapeutic strategy. Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the target protein entirely, offering a more profound and sustained therapeutic effect.
The PROTAC Approach to GSPT1 Degradation
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (GSPT1), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The PROTAC simultaneously binds to GSPT1 and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to GSPT1, marking it for degradation by the proteasome.
Mechanism of Action
The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target proteins, leading to potent and sustained downstream effects.
Design and Synthesis of GSPT1 PROTACs
The design of a successful GSPT1 PROTAC involves the careful selection and optimization of its three components: the GSPT1-binding ligand, the E3 ligase ligand, and the linker.
GSPT1 Ligand
While specific high-affinity, directly-binding ligands for GSPT1 are not as well-established as for other targets, many GSPT1 degraders have been discovered through the modification of "molecular glue" type compounds. These molecules induce or stabilize the interaction between GSPT1 and the E3 ligase Cereblon (CRBN).
E3 Ligase Ligand
The vast majority of successful GSPT1 degraders, including both PROTACs and molecular glues, utilize ligands for the Cereblon (CRBN) E3 ligase. Pomalidomide and thalidomide are common starting points for designing these CRBN-recruiting moieties. The choice of E3 ligase is critical as it can influence the degradation efficiency and the cell-type specificity of the PROTAC.
Linker
The linker is a crucial component that connects the GSPT1-binding and E3 ligase-recruiting moieties. Its length, composition, and attachment points can significantly impact the formation and stability of the ternary complex, and consequently, the degradation efficiency. Linker design is often an empirical process, requiring the synthesis and testing of a library of linkers with varying lengths and compositions.
Synthesis
The synthesis of GSPT1 PROTACs typically involves a convergent approach where the GSPT1 ligand, linker, and E3 ligase ligand are synthesized separately and then coupled in the final steps. "Click chemistry" is often employed for the final conjugation step due to its high efficiency and biocompatibility.
Quantitative Data Summary
The following tables summarize the in vitro degradation and anti-proliferative activities of selected GSPT1 degraders.
Table 1: GSPT1 Degradation Potency
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase |
| GSPT1 degrader-1 | - | 25.4 | >90 | - | CRBN |
| MG-277 | - | 1.3 | >90 | - | CRBN |
| LYG-409 | KG-1 | 7.87 | >90 | - | CRBN |
| GSPT1 degrader-11 | MDA-MB-231 | 67.7 | 97 | - | CRBN |
| GBD-9 | DOHH2 | ~10 | 90 | 24 | CRBN |
| CC-90009 | TSU-1621-MT | - | >90 | 24 | CRBN |
| GU3341 | TSU-1621-MT | - | >90 | 72 | CRBN |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of GSPT1 Degraders
| Compound | Cell Line | IC50/EC50 (nM) | Assay Type |
| GSPT1 degrader-1 | CAL51 | 39 | Proliferation |
| MG-277 | RS4;11 | 3.5 | Growth Inhibition |
| LYG-409 | KG-1 | 9.50 | Growth Inhibition |
| GSPT1 degrader-11 | MDA-MB-231 | 2070 | Proliferation |
| CC-90009 | TSU-1621-MT | 2.0 (48h) | Proliferation |
| GBD-9 | DOHH2 | ~10 | Viability |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
Western Blotting for GSPT1 Degradation
This protocol details the detection and quantification of GSPT1 protein levels following treatment with a PROTAC degrader.
Materials:
-
Cell culture reagents
-
GSPT1 PROTAC of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of the GSPT1 PROTAC for the desired time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the extent of GSPT1 degradation relative to the loading control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture reagents
-
GSPT1 PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of the GSPT1 PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution.
Materials:
-
Cell culture reagents
-
GSPT1 PROTAC
-
PBS
-
70% ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the GSPT1 PROTAC at various concentrations for a specified time.
-
Cell Harvesting: Harvest cells, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, which are key executioners of apoptosis.
Materials:
-
White-walled 96-well plates
-
Cell culture reagents
-
GSPT1 PROTAC
-
Caspase-Glo® 3/7 Assay System (Promega)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the GSPT1 PROTAC at various concentrations.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Add the Caspase-Glo® 3/7 reagent to each well. Mix by orbital shaking for 2 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for 1-2 hours to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control to determine the fold-induction of apoptosis.
GSPT1 Signaling Pathways in Cancer
GSPT1 is involved in several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the downstream effects of GSPT1 degradation.
In cancer cells, GSPT1 can affect the ubiquitination of GSK-3β through its interaction with TRIM4, which in turn regulates downstream signaling that can impact the G1 to S phase transition. Furthermore, as a key component of the translation termination complex, upregulated GSPT1 in cancer cells can lead to an increase in the expression of oncoproteins like MYC, contributing to tumor translational addiction.
Conclusion
The development of GSPT1-targeting PROTACs is a promising strategy for the treatment of various cancers. This guide has provided a comprehensive overview of the design principles, synthesis considerations, and key experimental protocols for the evaluation of these novel therapeutic agents. The successful development of GSPT1 degraders will depend on a multi-parameter optimization process, balancing degradation potency, selectivity, and drug-like properties. The methodologies and data presented herein serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
The Role of GSPT1 in Normal Hematopoietic Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanine Nucleotide Releasing Factor 1 (GSPT1), also known as eukaryotic Release Factor 3a (eRF3a), is a crucial component of the translational machinery, essential for the termination of protein synthesis. While the consequences of GSPT1 depletion have been extensively studied in the context of oncology, particularly in hematological malignancies, its specific function within normal hematopoietic stem cells (HSCs) is less defined. This technical guide synthesizes the current understanding of GSPT1's role in normal HSCs, focusing on its fundamental biological function and the observed effects of its targeted degradation. The available data suggest that while GSPT1 is indispensable for cellular survival, normal HSCs exhibit a notable resilience to GSPT1-targeting therapeutic agents compared to their malignant counterparts, a phenomenon attributed to their quiescent state and lower rates of protein synthesis. This guide provides quantitative proteomic data, detailed experimental protocols for studying GSPT1 in the hematopoietic system, and diagrams of the key pathways and experimental workflows.
Core Function of GSPT1 in Translation Termination
GSPT1 is a GTPase that forms a critical complex with the eukaryotic peptide chain release factor 1 (eRF1).[1] This eRF1/GSPT1 complex is responsible for recognizing stop codons in the A-site of the ribosome and mediating the termination of mRNA translation.[1] GSPT1, in its GTP-bound state, facilitates the binding of eRF1 to the ribosome. Following stop codon recognition, GTP hydrolysis by GSPT1 is a key step that leads to the release of the newly synthesized polypeptide chain.[1] Given this central role, GSPT1 is an essential gene for the survival of all protein-synthesizing cells.[2] Knockout of the Gspt1 gene in mice results in embryonic lethality, underscoring its fundamental importance in cellular life.[3]
Quantitative GSPT1 Protein Expression in Hematopoietic Hierarchy
Quantitative mass spectrometry-based proteomics provides an unbiased view of protein abundance across different cell populations. Analysis of proteomics datasets from murine hematopoietic stem and progenitor cells reveals relatively stable expression of GSPT1 across the hematopoietic hierarchy, from long-term HSCs (LT-HSCs) to more committed progenitors. This suggests that the differential sensitivity to GSPT1 degradation is not primarily due to lower baseline expression in HSCs but rather to differences in their translational activity.
Table 1: Quantitative Proteomic Analysis of GSPT1 in Murine Hematopoietic Stem and Progenitor Cells
| Cell Population | Description | GSPT1 Protein Intensity (Normalized) | Data Source |
| HSC | Hematopoietic Stem Cell (Lin⁻Sca1⁺c-Kit⁺CD150⁺CD48⁻) | 4.09E+09 | Zaro et al., 2020 |
| MPPa | Multipotent Progenitor A | 4.09E+09 | Zaro et al., 2020 |
| MPPb | Multipotent Progenitor B | 4.09E+09 | Zaro et al., 2020 |
| MPPc | Multipotent Progenitor C | 4.09E+09 | Zaro et al., 2020 |
| CMP | Common Myeloid Progenitor | 4.09E+09 | Zaro et al., 2020 |
| GMP | Granulocyte-Macrophage Progenitor | 4.09E+09 | Zaro et al., 2020 |
| MEP | Megakaryocyte-Erythrocyte Progenitor | 4.09E+09 | Zaro et al., 2020 |
| CLP | Common Lymphoid Progenitor | 4.09E+09 | Zaro et al., 2020 |
Note: The values are derived from the supplementary data of the cited publication and represent normalized intensity values from mass spectrometry analysis. The consistency across cell types highlights GSPT1's role as a housekeeping protein.
Signaling and Degradation Pathway of GSPT1
Recent therapeutic strategies have focused on the targeted degradation of GSPT1 using "molecular glue" compounds like CC-885 and CC-90009. These molecules function by inducing proximity between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN). This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The acute depletion of GSPT1 causes ribosome stalling at stop codons, which triggers the Integrated Stress Response (ISR). The ISR is a key downstream effector pathway, characterized by the phosphorylation of eIF2α and the subsequent preferential translation of transcription factors like ATF4, ultimately leading to apoptosis in highly translation-dependent cells.
Differential Sensitivity of HSCs and Malignant Cells
A critical observation is the relative sparing of normal HSCs following treatment with GSPT1-degrading agents that are highly toxic to leukemia cells. The prevailing hypothesis for this differential sensitivity is the disparity in the basal rate of protein synthesis. Malignant cells, characterized by rapid proliferation, have a high demand for protein synthesis and are therefore more vulnerable to disruptions in the translational machinery. In contrast, long-term HSCs are largely quiescent, with lower metabolic and protein synthesis rates, which may confer a protective advantage against the acute depletion of GSPT1.
Experimental Protocols
Isolation of Murine Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol describes the isolation of Lin-Sca-1+c-Kit+ (LSK) cells, a population enriched for HSCs, from mouse bone marrow for subsequent analysis.
Materials:
-
C57BL/6 mice (CD45.1 or CD45.2 congenic strains)
-
Hanks' Balanced Salt Solution (HBSS) with 2% Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
Antibodies for lineage cocktail (e.g., anti-CD3, CD4, CD8, B220, Gr-1, Mac-1, Ter119), anti-c-Kit (CD117), anti-Sca-1 (Ly-6A/E), anti-CD150, anti-CD48.
-
Fluorescence-Activated Cell Sorter (FACS)
Procedure:
-
Euthanize mice and isolate femurs and tibias.
-
Flush bone marrow from bones using a syringe with HBSS + 2% FBS. Create a single-cell suspension.
-
Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol.
-
Perform lineage depletion using a lineage cell depletion kit (magnetic bead-based) to enrich for progenitor cells.
-
Stain the lineage-depleted cells with fluorescently conjugated antibodies against c-Kit, Sca-1, CD150, and CD48, along with the lineage cocktail to identify any remaining mature cells.
-
Use a FACS instrument to sort the desired populations. Gate on live, single cells, then on Lineage-negative cells. From the Lin- gate, identify the LSK population (Sca-1+c-Kit+).
-
Within the LSK gate, further refine the long-term HSC population by gating on CD150+CD48- cells.
In Vivo Assessment of GSPT1 Degrader on Hematopoietic Populations
This protocol outlines an experiment to assess the effect of a GSPT1 degrader on HSCs and other hematopoietic compartments in vivo.
Materials:
-
C57BL/6 mice
-
GSPT1 degrader (e.g., CC-90009) and vehicle control
-
Flow cytometry antibodies for hematopoietic lineage and stem/progenitor markers (see Protocol 5.1)
-
Complete Blood Count (CBC) analyzer
Procedure:
-
Treat a cohort of mice with the GSPT1 degrader (e.g., by oral gavage) and a control cohort with vehicle for a specified duration (e.g., 5-10 days).
-
Monitor mice for health and perform periodic peripheral blood collection for CBC analysis to assess effects on mature blood cell counts.
-
At the end of the treatment period, euthanize the mice.
-
Isolate bone marrow as described in Protocol 5.1.
-
Stain bone marrow cells with antibody panels to quantify the absolute numbers and frequencies of various hematopoietic populations by flow cytometry, including:
-
Long-Term HSCs (LSK, CD150+CD48-)
-
Multipotent Progenitors (MPPs)
-
Common Myeloid Progenitors (CMPs)
-
Granulocyte-Macrophage Progenitors (GMPs)
-
Megakaryocyte-Erythrocyte Progenitors (MEPs)
-
-
Compare the cell numbers in each compartment between the treated and vehicle control groups to determine the in vivo effect of GSPT1 degradation.
Competitive Repopulation Assay for Functional HSC Assessment
This assay is the gold standard for functionally evaluating the self-renewal and multi-lineage differentiation capacity of long-term HSCs.
Materials:
-
Donor bone marrow cells from treated and control mice (CD45.2+)
-
Competitor bone marrow cells from wild-type congenic mice (CD45.1+)
-
Recipient congenic mice (CD45.1+)
-
Lethal irradiation source (X-ray or gamma-ray)
-
Antibodies for flow cytometry: anti-CD45.1, anti-CD45.2, and lineage markers (e.g., B220 for B-cells, CD3 for T-cells, Mac-1/Gr-1 for myeloid cells)
Procedure:
-
Isolate whole bone marrow from donor mice (e.g., mice treated with a GSPT1 degrader, CD45.2+) and competitor mice (CD45.1+).
-
Lethally irradiate recipient mice (CD45.1+) to ablate their native hematopoietic system.
-
Mix a defined number of donor cells (from treated or control groups) with a standard number of competitor cells (e.g., 200,000 cells).
-
Inject the cell mixture intravenously (tail vein) into the irradiated recipient mice.
-
At regular intervals (e.g., every 4 weeks for 16-20 weeks), collect a small sample of peripheral blood from the recipient mice.
-
Stain the blood samples with anti-CD45.1 and anti-CD45.2 antibodies, as well as lineage-specific markers.
-
Use flow cytometry to determine the percentage of peripheral blood cells derived from the donor population (%CD45.2+) versus the competitor population (%CD45.1+). This measures the "chimerism" and reflects the functional capacity of the donor HSCs.
-
Assess multi-lineage reconstitution by analyzing the proportion of B-cells, T-cells, and myeloid cells within the donor-derived gate.
-
A sustained, multi-lineage contribution from the donor cells indicates the presence of functional, self-renewing long-term HSCs. Compare the chimerism levels from the GSPT1 degrader-treated donor group to the vehicle-treated donor group to quantify any impact on HSC function.
Conclusion
GSPT1 is a fundamental protein for translation termination and cellular viability. In the context of normal hematopoietic stem cells, its baseline expression is stable, but its functional importance becomes most apparent when targeted for degradation. Normal HSCs are relatively resistant to GSPT1-degrading agents compared to highly proliferative leukemia cells, likely due to their quiescent state and lower dependence on high-fidelity, high-throughput protein synthesis. This differential sensitivity provides a therapeutic window that is being explored for the treatment of hematological malignancies. Future research should aim to further elucidate the specific regulatory mechanisms governing GSPT1 expression and function during HSC self-renewal and differentiation to fully understand the long-term consequences of its therapeutic modulation.
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gspt1 MGI Mouse Gene Detail - MGI:1316728 - G1 to S phase transition 1 [informatics.jax.org]
Methodological & Application
GSPT1 Degrader Experimental Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery, offering the potential to eliminate disease-driving proteins. GSPT1 (G1 to S phase transition 1), a key factor in translation termination, has been identified as a compelling target in oncology, particularly in acute myeloid leukemia (AML).[1][2][3][4] GSPT1 degraders, such as the well-characterized compound CC-90009, function as "molecular glues" to induce the selective degradation of the GSPT1 protein.[5] These molecules mediate the formation of a ternary complex between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. The depletion of GSPT1 impairs translation termination, activating an integrated stress response that ultimately results in TP53-independent apoptosis in cancer cells.
This document provides detailed application notes and experimental protocols for the evaluation of GSPT1 degraders in a cell culture setting. It includes methodologies for assessing GSPT1 degradation, evaluating cellular viability, and quantifying apoptosis.
Data Presentation
The following tables summarize key quantitative parameters for the GSPT1 degrader CC-90009 in various AML cell lines. This data is essential for comparing the potency and efficacy of GSPT1 degraders.
Table 1: Anti-proliferative and Degradation Activity of CC-90009 in AML Cell Lines
| Cell Line | IC50 (nM) | Degradation EC50 (nM) | Dmax (% Degradation) | Citation(s) |
| MOLM-13 | 3 - 75 | ~9 | >90% | |
| MV-4-11 | 3 - 75 | Not Reported | Not Reported | |
| KG-1 | 3 - 75 | Not Reported | Selective Reduction | |
| Kasumi-1 | 3 - 75 | Not Reported | Not Reported | |
| U937 | 3 - 75 | Not Reported | Not Reported | |
| HL-60 | 3 - 75 | Not Reported | Not Reported | |
| OCI-AML2 | 3 - 75 | Not Reported | Not Reported | |
| OCI-AML3 | 3 - 75 | Not Reported | Not Reported | |
| HNT-34 | 3 - 75 | Not Reported | Not Reported | |
| NB-4 | 3 - 75 | Not Reported | Not Reported | |
| Average (Patient Samples) | EC50 ~21 nM |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell proliferation. EC50 for degradation represents the concentration for 50% of maximal effect. Dmax represents the maximum observed degradation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GSPT1 degraders and a typical experimental workflow for their characterization.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
Measuring GSPT1 Degradation In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic translation release factor 3a (eRF3a), is a crucial protein involved in the termination of protein synthesis and cell cycle regulation.[1] Its dysregulation has been implicated in various cancers, making it a compelling therapeutic target.[1] A novel and promising therapeutic strategy involves the targeted degradation of GSPT1 using small molecules, often referred to as "molecular glues," which induce its ubiquitination and subsequent degradation by the proteasome.[1][2] These degraders, such as CC-885 and its analogs, function by forming a ternary complex between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN).[3] This induced proximity leads to the poly-ubiquitination of GSPT1, marking it for destruction by the 26S proteasome.
Accurately measuring the in vitro degradation of GSPT1 is paramount for the discovery and development of new therapeutic agents. This document provides detailed application notes and protocols for the most common and robust assays used to quantify GSPT1 degradation, including Western blotting and the HiBiT bioluminescent reporter assay.
Signaling Pathway of GSPT1 Degradation
The targeted degradation of GSPT1 is initiated by a molecular glue degrader that binds to the E3 ubiquitin ligase CRBN. This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to GSPT1. The resulting ternary complex (Degrader-CRBN-GSPT1) facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to GSPT1. Following poly-ubiquitination, GSPT1 is recognized and degraded by the proteasome.
References
GSPT1 Degrader Application Notes and Protocols for Studying Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for utilizing GSPT1 degraders to study the inhibition of protein synthesis and its downstream cellular consequences. The included methodologies cover the quantification of GSPT1 degradation, assessment of global protein synthesis, and evaluation of apoptosis.
Data Presentation
The following tables summarize the in vitro activity of several well-characterized GSPT1 degraders across various cancer cell lines. This data is intended to serve as a reference for experimental design and compound selection.
Table 1: GSPT1 Degradation Potency (DC50) of Selected GSPT1 Degraders
| Compound | Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| CC-885 | MV4-11 | Acute Myeloid Leukemia | ~18 | >90 | 24 |
| CC-90009 | MV4-11 | Acute Myeloid Leukemia | 3-75 (range) | >90 | 24 |
| 22Rv1 | Prostate Cancer | 19 | >90 | 24 | |
| SJ6986 | MV4-11 | Acute Myeloid Leukemia | 2.1 - 9.7 | >99 | 4-24 |
| MHH-CALL-4 | Acute Lymphoblastic Leukemia | <10 | >90 | 4 |
DC50 (Half-maximal degradation concentration) is the concentration of the degrader required to induce 50% of the maximal protein degradation (Dmax).
Table 2: Anti-proliferative Activity (IC50/EC50) of Selected GSPT1 Degraders
| Compound | Cell Line | Cancer Type | IC50/EC50 (nM) | Treatment Time (h) |
| CC-885 | Variety of AML cell lines | Acute Myeloid Leukemia | 10 - 1000 | 72 |
| CC-90009 | 11 AML cell lines | Acute Myeloid Leukemia | 3 - 75 | 72 |
| Primary AML patient samples | Acute Myeloid Leukemia | 21 (average EC50) | 96 | |
| SJ6986 | MV4-11 | Acute Myeloid Leukemia | 1.5 | 72 |
| MHH-CALL-4 | Acute Lymphoblastic Leukemia | 0.4 | 72 | |
| MB002 | Medulloblastoma | 726 | 72 | |
| MB004 | Medulloblastoma | 336 | 72 | |
| HD-MB03 | Medulloblastoma | 3583 | 72 |
IC50 (Half-maximal inhibitory concentration) or EC50 (Half-maximal effective concentration) is the concentration of the degrader required to inhibit 50% of cell proliferation or viability.
Visualizations
Caption: Mechanism of GSPT1 degradation and downstream effects.
References
- 1. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: CRISPR Screening to Identify GSPT1 Degrader Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) has emerged as a compelling therapeutic target in oncology, particularly for hematological malignancies like acute myeloid leukemia (AML).[1][2] GSPT1 is a key translation termination factor, and its degradation via molecular glue degraders, such as CC-885 and CC-90009, induces potent, TP53-independent cancer cell death.[3][4] These degraders function by forming a ternary complex between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and GSPT1, leading to GSPT1 ubiquitination and subsequent proteasomal degradation.[5] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.
This document provides detailed application notes and protocols for utilizing CRISPR-based screening platforms to systematically identify and characterize mechanisms of resistance to GSPT1 degraders. Understanding these resistance mechanisms is crucial for the development of next-generation degraders and for designing effective combination therapies to overcome treatment failure.
Signaling Pathways Involving GSPT1
GSPT1 is a crucial component of the translation termination complex and is involved in several key cellular processes. Its degradation has significant downstream effects that contribute to its anti-cancer activity.
GSPT1, in complex with eRF1, facilitates translation termination at the ribosome. Molecular glue degraders induce the ubiquitination and proteasomal degradation of GSPT1 by hijacking the CRBN E3 ligase. The loss of GSPT1 leads to impaired translation termination, which in turn activates the Integrated Stress Response (ISR), ultimately leading to cancer cell apoptosis.
CRISPR Screening for Resistance Mechanisms
CRISPR-based screens are powerful tools for identifying genes and mutations that modulate drug sensitivity. For GSPT1 degraders, both genome-wide and focused CRISPR screens can be employed to uncover resistance mechanisms.
Experimental Workflow
The general workflow for a pooled CRISPR-Cas9 knockout screen to identify resistance genes is as follows:
Quantitative Data Summary
CRISPR screens, in conjunction with pharmacological profiling, generate quantitative data that helps to pinpoint and validate resistance mechanisms. Below are representative tables summarizing such data.
Table 1: Pharmacological Profile of GSPT1 Degrader CC-90009 in AML Cell Lines
| Cell Line | IC50 (nM) | Apoptosis Induction (at 100 nM) | GSPT1 Degradation |
| MOLM-13 | 5 | +++ | +++ |
| MV-4-11 | 8 | +++ | +++ |
| OCI-AML3 | >1000 | - | + |
| K562 | 12 | ++ | ++ |
| U937 | 25 | ++ | ++ |
Data compiled from publicly available studies. +++ indicates strong effect, ++ moderate effect, + weak effect, and - no effect.
Table 2: Top Gene Hits from a Genome-wide CRISPR Screen for CC-90009 Resistance
| Gene | Description | Resistance Score (Log2 Fold Change) | p-value |
| CRBN | Cereblon | 8.2 | < 0.001 |
| CUL4A | Cullin 4A | 6.5 | < 0.001 |
| RBX1 | RING-Box 1 | 6.1 | < 0.001 |
| DDB1 | Damage Specific DNA Binding Protein 1 | 5.8 | < 0.001 |
| ILF2 | Interleukin Enhancer Binding Factor 2 | 4.9 | < 0.01 |
| ILF3 | Interleukin Enhancer Binding Factor 3 | 4.7 | < 0.01 |
Resistance scores are hypothetical and for illustrative purposes, based on findings that loss of CRL4CRBN components confers resistance.
Table 3: Validation of GSPT1 Mutations Conferring Resistance to GSPT1 Degraders
| GSPT1 Mutation | Degrader | Fold Increase in IC50 (Mutant vs. WT) |
| G575N | CC-90009 | >100 |
| G575N | CC-885 | >100 |
Data based on studies of the G575N mutation.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for GSPT1 Degrader Resistance
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to a GSPT1 degrader.
Materials:
-
Human cancer cell line sensitive to GSPT1 degradation (e.g., MOLM-13)
-
GeCKO v2 or similar genome-wide human sgRNA library
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells
-
Transfection reagent
-
Polybrene
-
GSPT1 degrader (e.g., CC-90009) and DMSO
-
Genomic DNA extraction kit
-
PCR primers for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the virus and determine the titer.
-
-
Cell Transduction:
-
Transduce the target cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using the appropriate antibiotic resistance marker.
-
-
Drug Selection:
-
Expand the transduced cell population.
-
Split the cell population into two groups: a treatment group and a control group.
-
Treat the treatment group with a high concentration of the GSPT1 degrader (e.g., 10x IC90) to select for resistant cells.
-
Treat the control group with the vehicle (e.g., DMSO).
-
Culture the cells for 14-21 days, maintaining the selective pressure.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the treatment and control groups.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing on the amplified sgRNAs.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the representation of each sgRNA in both populations.
-
Calculate the log2 fold change in sgRNA representation in the drug-treated population relative to the control population.
-
Use statistical methods (e.g., MAGeCK) to identify significantly enriched sgRNAs and the corresponding genes, which represent candidate resistance genes.
-
Protocol 2: CRISPR-Suppressor Scanning to Identify Resistance Mutations in GSPT1
This protocol is designed to identify specific mutations within the GSPT1 coding sequence that confer resistance.
Materials:
-
Target cancer cell line
-
Lentiviral vector co-expressing Cas9
-
Custom-designed sgRNA library tiling the coding sequence of GSPT1
-
GSPT1 degrader
-
Materials for lentivirus production, transduction, and sequencing as described in Protocol 1.
Procedure:
-
sgRNA Library Design and Cloning:
-
Design a library of sgRNAs that tile the entire coding sequence of the GSPT1 gene.
-
Clone the sgRNA library into a lentiviral vector that also expresses Cas9.
-
-
Lentivirus Production and Transduction:
-
Produce lentivirus and transduce the target cell line as described in Protocol 1.
-
-
Drug Selection:
-
Culture the transduced cells in the presence of a GSPT1 degrader at a concentration that inhibits the growth of wild-type cells.
-
Maintain a parallel culture without the drug as a control.
-
-
Sequencing and Analysis:
-
Extract genomic DNA, amplify the GSPT1 locus, and perform deep sequencing.
-
Analyze the sequencing data to identify specific mutations in GSPT1 that are enriched in the drug-treated population. These mutations are candidate resistance-conferring mutations.
-
Conclusion
CRISPR screening is an indispensable tool for elucidating the mechanisms of resistance to novel therapeutics like GSPT1 degraders. The protocols and data presented here provide a framework for researchers to systematically identify and validate resistance mutations and pathways. This knowledge will be instrumental in the development of more robust and effective GSPT1-targeting therapies for cancer treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of GSPT1 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the termination of protein translation.[1][2][3] It forms a complex with eRF1 to ensure accurate stop codon recognition and the release of newly synthesized polypeptide chains.[2][3] Dysregulation of GSPT1 has been implicated in various cancers, making it an attractive therapeutic target. GSPT1 degraders, including molecular glues and proteolysis-targeting chimeras (PROTACs), represent a novel therapeutic modality designed to eliminate the GSPT1 protein, thereby inducing cancer cell death.
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of GSPT1 degraders, offering detailed experimental protocols and data presentation guidelines for researchers in the field of drug discovery and development.
Pharmacokinetic Analysis
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding the PK properties of GSPT1 degraders is essential for optimizing dosing regimens and ensuring adequate exposure at the target site.
Key Pharmacokinetic Parameters:
| Parameter | Description | Example Value (MRT-2359) |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | ~50% (oral) |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma. | 0.78 µM (oral, 3 mg/kg in mouse) |
| Time to Cmax (Tmax) | The time at which Cmax is reached. | Not explicitly stated |
| Half-life (t1/2) | The time required for the drug concentration to decrease by half. | 2.3 hours (in mouse) |
| Volume of Distribution (Vdss) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 1.82 L/kg (in mouse) |
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical PK study to determine the key parameters of a GSPT1 degrader after oral and intravenous administration in mice.
Materials:
-
GSPT1 degrader compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
CD-1 mice (or other appropriate strain)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
For oral administration (PO), dose a cohort of mice with the GSPT1 degrader (e.g., 3 mg/kg) formulated in the vehicle via oral gavage.
-
For intravenous administration (IV), dose a separate cohort of mice with the GSPT1 degrader (e.g., 1 mg/kg) via tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) from the tail vein or retro-orbital sinus at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of the GSPT1 degrader in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key PK parameters (Cmax, Tmax, t1/2, AUC, Vdss, and F%).
-
Pharmacodynamic Analysis
Pharmacodynamics refers to the effects of a drug on the body and its mechanism of action. For GSPT1 degraders, the primary pharmacodynamic endpoint is the degradation of the GSPT1 protein.
Key Pharmacodynamic Parameters:
| Parameter | Description | Example Value (SJ6986) |
| DC50 | The concentration of the degrader that results in 50% degradation of the target protein. | 9.7 nM (4h treatment in MV4-11 cells) |
| Dmax | The maximum percentage of protein degradation achieved. | >90% (at 100 nM in MV4-11 cells) |
| IC50 | The concentration of the degrader that inhibits a biological process (e.g., cell proliferation) by 50%. | 5 - 50 nM (in BT-747 cells for a series of compounds) |
Experimental Workflow for PK/PD Analysis
Caption: Experimental workflow for pharmacokinetic and pharmacodynamic analysis of GSPT1 degraders.
Experimental Protocol: Western Blot for GSPT1 Degradation
This protocol describes how to assess the in vitro degradation of GSPT1 in cancer cell lines following treatment with a degrader.
Materials:
-
Cancer cell line (e.g., MV4-11, KG-1)
-
Cell culture medium and supplements
-
GSPT1 degrader compound and vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-GSPT1, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the GSPT1 degrader or vehicle control for a specified time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting procedure for the loading control antibody (e.g., anti-GAPDH).
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the GSPT1 band intensity to the corresponding loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
-
GSPT1 Signaling and Mechanism of Degradation
GSPT1 plays a central role in translation termination. Its degradation by molecular glues or PROTACs disrupts this process, leading to downstream effects such as cell cycle arrest and apoptosis, particularly in cancer cells with high translation rates like those driven by MYC.
GSPT1 in Translation Termination
Caption: The role of GSPT1 in the translation termination process.
Mechanism of Action of a GSPT1 Molecular Glue Degrader
GSPT1 molecular glue degraders work by inducing proximity between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.
Caption: Mechanism of action of a GSPT1 molecular glue degrader.
Conclusion
The pharmacokinetic and pharmacodynamic analysis of GSPT1 degraders is a critical component of their preclinical and clinical development. The protocols and information provided in these application notes offer a foundational framework for researchers to design, execute, and interpret key experiments. A thorough understanding of the PK/PD relationship is paramount for the successful translation of these promising therapeutic agents from the laboratory to the clinic.
References
Application Notes and Protocols: Lentiviral Expression of GSPT1 Mutants for Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral vectors to express GSPT1 mutants in target cells to investigate mechanisms of drug resistance. This document includes detailed protocols for lentivirus production, cell line generation, and drug sensitivity assessment, alongside data presentation and visualization of key pathways and workflows.
Introduction
G1 to S phase transition 1 (GSPT1), a key translation termination factor, has emerged as a promising therapeutic target in oncology, particularly with the development of molecular glue degraders that induce its proteasomal degradation.[1][2] These degraders, such as CC-885 and CC-90009, function by forming a ternary complex with the E3 ubiquitin ligase Cereblon (CRBN) and GSPT1, leading to GSPT1 ubiquitination and subsequent degradation.[1][2] However, as with many targeted therapies, the emergence of drug resistance can limit clinical efficacy.
Mutations in GSPT1 are a primary mechanism of acquired resistance to these degraders.[1] Understanding the impact of specific GSPT1 mutations on drug sensitivity is crucial for the development of next-generation therapies and for predicting clinical outcomes. Lentiviral-mediated gene expression is a powerful tool for stably introducing GSPT1 mutants into relevant cancer cell lines, creating robust models for studying drug resistance.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various GSPT1 mutants against selected GSPT1-targeting molecular glue degraders. This data provides a quantitative comparison of the resistance conferred by different mutations.
| GSPT1 Mutant | Drug | Cell Line | Wild-Type IC50 (nM) | Mutant IC50 (nM) | Fold Resistance | Reference |
| G575N | CC-90009 | AML Cell Lines | 3 - 75 | Resistant | Complete Resistance | |
| G575N | CC-885 | 293T/AML | ~18 | Resistant | Complete Abrogation | |
| Various β-hairpin mutants | CC-885 | MOLM-13 | - | - | High | |
| Various β-hairpin mutants | ZXH-1-161 | MOLM-13 | - | - | High | |
| G575N | SJ6986 | MV-4-11 | - | Increased | - |
Note: "Resistant" or "Complete Resistance" indicates that the mutant conferred a level of resistance that prevented accurate IC50 determination within the tested concentration range. "-" indicates that specific IC50 values were not provided in the cited literature, but high levels of resistance were reported.
Experimental Protocols
Lentiviral Vector Preparation with GSPT1 Mutants
This protocol describes the generation of lentiviral particles containing a GSPT1 mutant of interest.
Materials:
-
Lentiviral transfer plasmid encoding the GSPT1 mutant with a selectable marker (e.g., puromycin resistance).
-
Second-generation or third-generation lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI).
-
Opti-MEM.
-
0.45 µm syringe filters.
-
Ultracentrifuge or concentration reagent.
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Transfection:
-
In a sterile tube, mix the transfer plasmid (containing the GSPT1 mutant), packaging plasmids (psPAX2 and pMD2.G) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
For a higher titer, replace with fresh media and collect the supernatant again at 72 hours post-transfection.
-
-
Virus Filtration and Concentration:
-
Centrifuge the collected supernatant at a low speed to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
(Optional but recommended) Concentrate the viral particles by ultracentrifugation or by using a commercially available lentivirus concentration reagent.
-
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Lentiviral Titer Determination
Accurate determination of the viral titer (infectious units per ml) is critical for reproducible transduction experiments.
Methods:
-
Functional Titer (Transduction Units/mL): This is the most common method and measures the number of infectious viral particles.
-
Seed a known number of target cells (e.g., HEK293T or the cancer cell line of interest) in a multi-well plate.
-
The next day, infect the cells with serial dilutions of the lentiviral stock in the presence of polybrene (4-8 µg/mL).
-
48-72 hours post-infection, select the transduced cells using the appropriate antibiotic (e.g., puromycin) for the selectable marker in the lentiviral vector.
-
After selection is complete (typically 7-10 days), stain and count the number of resistant colonies.
-
Calculate the titer using the formula: Titer (TU/mL) = (Number of colonies x Dilution factor) / Volume of virus added (mL).
-
-
p24 ELISA: This method quantifies the amount of viral capsid protein p24 and provides a physical titer. It is faster than functional titering but may overestimate the number of infectious particles.
-
qPCR-based Titer: This method quantifies the number of integrated proviral DNA copies in transduced cells, offering a highly accurate and sensitive measurement of functional titer.
Generation of Stable Cell Lines Expressing GSPT1 Mutants
This protocol describes the transduction of a target cancer cell line to create a stable cell line expressing the GSPT1 mutant.
Materials:
-
Target cancer cell line.
-
Lentiviral stock of the GSPT1 mutant.
-
Complete growth medium.
-
Polybrene.
-
Selection antibiotic (e.g., puromycin).
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
On the day of transduction, remove the media and add fresh media containing polybrene (4-8 µg/mL).
-
Add the lentiviral stock at a desired Multiplicity of Infection (MOI). The optimal MOI should be determined empirically for each cell line.
-
Incubate the cells for 24-48 hours.
-
-
Selection:
-
48 hours post-transduction, replace the virus-containing media with fresh media containing the selection antibiotic. The optimal concentration of the antibiotic should be determined beforehand by generating a kill curve for the parental cell line.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until all non-transduced cells have died.
-
-
Expansion and Verification:
-
Expand the surviving pool of cells.
-
Verify the expression of the GSPT1 mutant by Western blot and confirm the presence of the mutation by Sanger sequencing of the genomic DNA.
-
Cell Viability Assay for Drug Resistance Profiling
This protocol is for determining the IC50 value of a GSPT1-targeting drug in the generated stable cell lines.
Materials:
-
Parental and GSPT1 mutant-expressing cell lines.
-
GSPT1-targeting drug.
-
96-well plates.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the parental and GSPT1 mutant cell lines in separate 96-well plates at an optimized density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the GSPT1-targeting drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
-
Mandatory Visualizations
Caption: GSPT1 degradation pathway and resistance mechanism.
Caption: Experimental workflow for GSPT1 resistance studies.
References
Troubleshooting & Optimization
Off-target effects of GSPT1 degraders like CC-885
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSPT1 degraders, with a specific focus on the off-target effects of compounds like CC-885.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of the GSPT1 degrader CC-885?
A1: CC-885 is a first-in-class GSPT1 degrader that also exhibits activity against other proteins, leading to potential off-target effects. Its clinical progression has been hindered by toxicities attributed to its broader substrate profile.[1] Known off-targets that are degraded by CC-885 in a Cereblon (CRBN)-dependent manner include the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), Casein Kinase 1 alpha (CK1α), BNIP3L, and Polo-like kinase 1 (PLK1).[1][2][3] This lack of complete selectivity can complicate the interpretation of experimental results and contribute to cellular toxicity.
Q2: Are there more selective GSPT1 degraders available for my research?
A2: Yes, newer generation GSPT1 degraders with improved selectivity have been developed. CC-90009 is a notable example that demonstrates high selectivity for GSPT1 with minimal to no degradation of other known CC-885 neosubstrates like IKZF1, IKZF3, and CK1α.[4] Using a more selective degrader like CC-90009 can help attribute cellular phenotypes more directly to the degradation of GSPT1.
Q3: What is the primary downstream signaling pathway activated upon GSPT1 degradation?
A3: The degradation of GSPT1, a key translation termination factor, leads to ribosome stalling. This triggers the Integrated Stress Response (ISR), a central cellular stress pathway. Activation of the ISR is characterized by the phosphorylation of eIF2α and the subsequent preferential translation of Activating Transcription Factor 4 (ATF4), which in turn mediates a transcriptional program leading to apoptosis in cancer cells.
Q4: My cells are showing resistance to a GSPT1 degrader. What are the potential mechanisms?
A4: Resistance to GSPT1 degraders can arise from several factors. A primary mechanism is the acquisition of mutations in the GSPT1 protein itself, particularly within the degron region that is recognized by the degrader-CRBN complex. Mutations in Cereblon (CRBN), the E3 ligase component hijacked by these degraders, can also prevent the formation of the ternary complex (GSPT1-degrader-CRBN) and thus confer resistance. Additionally, alterations in other components of the ubiquitin-proteasome system could impede the degradation process.
Troubleshooting Guides
Problem 1: Inconsistent or no GSPT1 degradation observed by Western Blot.
| Possible Cause | Troubleshooting Steps |
| Insufficient Treatment Time or Dose | Perform a time-course (e.g., 2, 4, 8, 16, 24 hours) and dose-response (e.g., 0.1 nM to 10 µM) experiment to determine the optimal conditions for GSPT1 degradation in your specific cell line. |
| Low E3 Ligase (CRBN) Expression | Confirm the expression of CRBN in your cell model using Western Blot or qPCR. If expression is low, consider using a different cell line known to have higher CRBN expression. |
| Poor Cell Permeability of the Degrader | While molecular glues like CC-885 generally have good cell permeability, some compounds may have issues. If you suspect this, you can try to find published cellular uptake data or use cell lines known to be sensitive to the compound. |
| Instability of the Ternary Complex | The formation of a stable GSPT1-degrader-CRBN complex is crucial. If you are using a novel degrader, its chemical structure might not be optimal for inducing a stable complex. |
| Poor Antibody Quality | Validate your GSPT1 antibody using positive controls (e.g., cell lysate from a high-expressing cell line) and negative controls (e.g., GSPT1 knockout cell lysate). |
| Issues with Western Blot Protocol | Ensure complete cell lysis by using an appropriate lysis buffer with protease inhibitors. Optimize protein transfer conditions and antibody concentrations. |
Problem 2: High cytotoxicity observed, potentially masking on-target effects.
| Possible Cause | Troubleshooting Steps |
| Off-target Toxicity | High concentrations of less selective degraders like CC-885 can induce cytotoxicity due to the degradation of other essential proteins. |
| General Cellular Stress | GSPT1 degradation itself is a significant cellular stressor that activates the ISR and can lead to apoptosis. |
| Compound-Specific Toxicity | The chemical scaffold of the degrader might have inherent toxicity independent of its degradation activity. |
| Action | - Perform a cell viability assay (e.g., CellTiter-Glo®) to determine the IC50 value of the degrader in your cell line. - Use the lowest effective concentration that achieves significant GSPT1 degradation without causing excessive cell death. - Compare the effects of a selective degrader (e.g., CC-90009) with a less selective one (e.g., CC-885) to distinguish between on-target and off-target cytotoxicity. |
Data Presentation
Table 1: Comparison of Anti-proliferative Activity of GSPT1 Degraders in AML Cell Lines
| Compound | Cell Line Panel | IC50 Range (nM) | Reference |
| CC-90009 | 11 Human AML Cell Lines | 3 - 75 | |
| CC-885 | Various Cancer Cell Lines | Potent cytotoxicity reported |
Note: A direct side-by-side IC50 comparison in the same comprehensive panel of AML cell lines is not consistently available in the literature; however, CC-90009 is reported to have potent, low nanomolar activity across numerous AML models.
Table 2: Selectivity Profile of CC-885 vs. CC-90009
| Compound | Primary On-Target | Known Off-Targets Degraded | Selectivity Profile | Reference |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α, HBS1L, BNIP3L, PLK1 | Broad activity with significant off-target degradation | |
| CC-90009 | GSPT1 | Minimal / None Reported | Highly selective for GSPT1 |
Experimental Protocols
Western Blotting for GSPT1 Degradation
Objective: To quantify the reduction of GSPT1 protein levels following treatment with a GSPT1 degrader.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., MV4-11) at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with the GSPT1 degrader at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or Vinculin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of GSPT1 degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) to Confirm GSPT1-CRBN Interaction
Objective: To verify the degrader-induced interaction between GSPT1 and CRBN.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the GSPT1 degrader or vehicle control. For this experiment, pre-treating with a neddylation inhibitor like MLN4924 can help trap the ternary complex. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation:
-
To the pre-cleared lysate, add an antibody against CRBN (or a tag if using overexpressed, tagged proteins). As a negative control, use an equivalent amount of isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against GSPT1. The presence of a GSPT1 band in the sample immunoprecipitated with the CRBN antibody (and its enhancement with degrader treatment) confirms the interaction.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the cytotoxic effects of the GSPT1 degrader.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density. Incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of GSPT1 degradation by molecular glue degraders.
Caption: Downstream signaling cascade following GSPT1 degradation.
Caption: Troubleshooting workflow for inconsistent GSPT1 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GSPT1 Degrader-Induced Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals working with GSPT1 degraders. Find troubleshooting tips and frequently asked questions to help mitigate GSPT1 degrader-induced toxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSPT1 degraders?
A1: GSPT1 degraders are typically molecular glue degraders that function by inducing proximity between the G1 to S phase transition 1 (GSPT1) protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the ubiquitination of GSPT1, marking it for subsequent degradation by the proteasome.[3][4] GSPT1, also known as eRF3a, is a crucial factor in translation termination, and its degradation disrupts this fundamental cellular process.[2]
Q2: What are the expected downstream effects of GSPT1 degradation?
A2: The degradation of GSPT1 impairs translation termination, which can activate the integrated stress response (ISR) pathway. This activation can ultimately lead to TP53-independent cell death. In cancer cells, GSPT1 degradation has been shown to inhibit proliferation and induce apoptosis. GSPT1 has also been implicated in regulating the GSK-3β/CyclinD1 pathway, which is involved in cell cycle progression.
Q3: What are the known off-target effects and toxicities associated with GSPT1 degraders?
A3: Off-target toxicities have been a significant challenge in the clinical development of GSPT1 molecular glue degraders. A common off-target effect for CRBN-based degraders is the unintended degradation of other proteins, such as the transcription factors IKZF1 and IKZF3. This can occur particularly at higher concentrations of the degrader. Additionally, the disruption of protein synthesis due to GSPT1 loss can indirectly lead to the degradation of short-lived proteins, causing broader cellular stress. Some GSPT1 degraders, like CC-885, are known to retain antiproliferative activity with unspecific toxicity even in CRBN knockout cell lines, suggesting mechanisms beyond CRBN-mediated degradation.
Q4: How can I minimize off-target effects and toxicity in my experiments?
A4: To minimize off-target effects, it is crucial to determine the optimal concentration of the GSPT1 degrader. This involves performing a dose-response experiment to identify a concentration that achieves significant GSPT1 degradation with minimal impact on the broader proteome. Using shorter treatment times can help capture the initial, direct degradation events before widespread indirect effects occur. Furthermore, developing more selective GSPT1 degraders with reduced activity against off-targets like IKZF1/3 is an ongoing strategy. Another approach to enhance specificity and reduce toxicity in normal cells is the development of antibody-drug conjugates (ADCs) that deliver the GSPT1 degrader specifically to cancer cells.
Q5: How do I distinguish between direct off-target degradation and indirect cellular responses to GSPT1 depletion?
A5: Distinguishing between direct and indirect effects is critical for accurate interpretation of your results. Shorter treatment times are more likely to reveal direct degradation events. Correlating protein downregulation with the presence of a degron-like motif can also suggest a direct off-target effect. A rescue experiment using a degradation-resistant GSPT1 mutant can help to confirm that observed cellular responses are indeed a consequence of GSPT1 depletion.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected or excessive cytotoxicity in normal cells. | The degrader concentration is too high, leading to off-target effects. | Perform a dose-response curve to determine the optimal concentration that balances GSPT1 degradation and cell viability. |
| The specific cell line is particularly sensitive to GSPT1 degradation or off-target effects. | Test the degrader in multiple cell lines to assess if the cytotoxicity is cell-type specific. | |
| The GSPT1 degrader has poor selectivity. | Consider using a more selective GSPT1 degrader with minimal activity on known off-targets like IKZF1/3. | |
| Inconsistent GSPT1 degradation between experiments. | Cell passage number is too high, leading to phenotypic drift. | Use cells within a consistent and low passage range for all experiments. |
| Cell density at the time of treatment is variable. | Ensure consistent cell seeding density across all experiments, as this can affect drug response. | |
| The degrader compound is unstable in solution. | Prepare fresh stock solutions and working dilutions for each experiment. | |
| No degradation of GSPT1 is observed. | The cell line has low endogenous expression of CRBN. | Verify CRBN protein levels by Western blot. Consider using a cell line with known high CRBN expression as a positive control. |
| The degrader is inactive. | Test the compound in a validated positive control cell line known to be sensitive to GSPT1 degradation. | |
| Observed degradation of IKZF1/3 with a supposedly selective GSPT1 degrader. | The degrader concentration is significantly above its DC50 for GSPT1. | Use the degrader at the lowest effective concentration for GSPT1 degradation to minimize off-target effects. |
| The specific chemical structure of the degrader has residual affinity for promoting CRBN-IKZF1/3 interaction. | If possible, test a different, more selective GSPT1 degrader. |
Quantitative Data Summary
Table 1: Degradation Potency of GSPT1 Degraders
| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GSPT1 degrader-2 | GSPT1 | Not Specified | < 30 | Not Specified | |
| CC-885 | GSPT1, IKZF1/3 | MM1.S | Not Specified | Not Specified | |
| CC-90009 | GSPT1 | Not Specified | Not Specified | Not Specified | |
| Compound 26 | GSPT1 | MM1.S | Not Specified | Not Specified |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific experimental conditions.
Key Experimental Protocols
Protocol 1: Western Blotting for GSPT1 Degradation
This protocol allows for the semi-quantitative assessment of GSPT1 protein levels following treatment with a degrader.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a dose-range of the GSPT1 degrader (e.g., 0.1x, 1x, 10x, 100x of the expected DC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for GSPT1. Subsequently, incubate with a secondary antibody conjugated to HRP. Use an antibody for a loading control (e.g., GAPDH, Vinculin) to normalize the results.
-
Detection and Analysis: Visualize the protein bands using an appropriate chemiluminescent substrate and imaging system. Quantify the band intensities and normalize the GSPT1 signal to the loading control.
Protocol 2: Proteomics-Based Off-Target Profiling
This protocol provides a comprehensive view of the proteome-wide effects of a GSPT1 degrader.
-
Cell Treatment: Treat cells with the GSPT1 degrader at various concentrations (e.g., 1x and 10x of the GSPT1 DC50) and a vehicle control for a specified time (e.g., 6 or 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration. Reduce, alkylate, and digest the proteins with trypsin overnight.
-
TMT Labeling and Sample Pooling: Label the resulting peptide samples with tandem mass tag (TMT) reagents according to the manufacturer's instructions. Pool the labeled samples in equal amounts.
-
Peptide Fractionation and Mass Spectrometry: Desalt the pooled sample and fractionate it using high-pH reversed-phase chromatography. Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins. Normalize the data to the vehicle control and perform statistical analysis to identify proteins that are significantly up- or downregulated.
Visualizations
Caption: Mechanism of action of a GSPT1 molecular glue degrader.
References
Technical Support Center: Optimizing GSPT1 Degrader Selectivity
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the selectivity of GSPT1 degraders. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSPT1 degraders and how does it relate to selectivity?
A1: GSPT1 degraders are typically "molecular glues" that function by inducing proximity between the G1 to S phase transition 1 (GSPT1) protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][2][3] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome.[2] Selectivity is not just about the degrader's affinity for GSPT1 or CRBN alone, but its ability to form a stable and productive ternary complex (GSPT1-degrader-CRBN).[1] The specific chemical structure of the degrader dictates the conformation of this complex, influencing which proteins are recognized as "neosubstrates" for degradation.
Q2: I'm observing degradation of IKZF1/3 with my GSPT1 degrader. Why is this happening and how can I minimize it?
A2: Off-target degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a common issue with some GSPT1 degraders, particularly those based on thalidomide-like scaffolds. This occurs because IKZF1/3 also possess a structural motif (degron) that can be recognized by the CRBN-degrader complex.
Troubleshooting strategies to minimize IKZF1/3 degradation include:
-
Compound Concentration: Using the degrader at concentrations significantly above its DC50 (the concentration for 50% degradation) for GSPT1 can lead to off-target effects. It is crucial to perform dose-response experiments to find the optimal concentration that maximizes GSPT1 degradation while minimizing off-target effects.
-
Structural Modification: The chemical structure of the degrader is a key determinant of selectivity. For instance, modifications at the 5-position of the phthalimide scaffold can influence neosubstrate specificity. Hydrogen bond donors at this position have been shown to be important for GSPT1 degradation activity. Conversely, designing degraders that avoid these interactions may spare GSPT1. Blocking this position from metabolism can also prevent the formation of active metabolites that might degrade other proteins.
-
Rational Design: Structure-activity relationship (SAR) studies and computational modeling can help in designing more selective degraders. By understanding the specific molecular interactions that stabilize the GSPT1-degrader-CRBN complex over the IKZF1/3-degrader-CRBN complex, medicinal chemists can introduce modifications to enhance selectivity.
Q3: How can I experimentally assess the selectivity of my GSPT1 degrader?
A3: A multi-pronged approach is recommended to thoroughly evaluate the selectivity of a GSPT1 degrader:
-
Western Blotting: This is a fundamental technique to quantify the degradation of GSPT1 and known off-targets like IKZF1/3 in a dose- and time-dependent manner.
-
Quantitative Proteomics: Techniques like Tandem Mass Tag (TMT) labeling followed by LC-MS/MS provide a global, unbiased view of the proteome. This allows for the identification of both known and unexpected off-target proteins that are degraded upon treatment with your compound.
-
Ternary Complex Formation Assays: Biophysical assays like AlphaScreen can measure the degrader-induced proximity between GSPT1 and CRBN. Comparing the formation of the GSPT1-degrader-CRBN complex to the IKZF1-degrader-CRBN complex can provide insights into the selectivity at the molecular level.
-
CRBN-Dependency Assays: To confirm that the observed degradation is mediated by CRBN, experiments can be performed in CRBN knockout or knockdown cells. A true GSPT1 degrader should not be active in the absence of CRBN.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent GSPT1 degradation between experiments. | Cell passage number, cell density, or compound stability. | Use cells within a consistent passage range, ensure uniform cell seeding density, and prepare fresh compound solutions for each experiment. |
| No GSPT1 degradation observed. | Low CRBN expression in the cell line, inactive compound, or incorrect concentration. | Verify CRBN protein levels by Western blot. Test the compound in a validated positive control cell line. Perform a dose-response experiment to determine the optimal concentration. |
| Observed protein degradation is not rescued by proteasome inhibitors. | The degradation is not proteasome-mediated, or the inhibitor concentration/incubation time is suboptimal. | Confirm proteasome-dependent degradation by co-treating with a proteasome inhibitor like MG-132. If degradation is not rescued, the compound may be acting through a different mechanism. |
| Difficulty distinguishing direct vs. indirect off-target effects. | GSPT1 degradation can cause global changes in protein synthesis, leading to the apparent degradation of short-lived proteins. | Use shorter treatment times to capture initial, direct degradation events. Correlate protein downregulation with the presence of a degron-like motif. Use a rescue experiment with a degradation-resistant GSPT1 mutant. |
Quantitative Data Summary
The following tables summarize key parameters for evaluating GSPT1 degrader efficacy and selectivity.
Table 1: Cellular Degradation Potency (DC50) and Efficacy (Dmax)
| Compound | Cell Line | GSPT1 DC50 (nM) | GSPT1 Dmax (%) | IKZF1 DC50 (nM) | Reference |
| CC-90009 | KG-1 | 0.269 | >95 | >1000 | |
| Compound 34f (TD-522) | KG-1 | 0.269 | >95 | Not Reported | |
| Compound 9q | U937 | 35 | Not Reported | Not Reported | |
| SJ6986 (Compound 6) | MV4-11 | 9.7 (4h), 2.1 (24h) | Not Reported | >10,000 | |
| Compound 29 | MM1.S | ~100 | ~80 | >1000 |
Table 2: Anti-proliferative Activity (IC50)
| Compound | Cell Line | IC50 (nM) | Reference |
| Compound 34f (TD-522) | KG-1 | 0.5 | |
| Compound 34f (TD-522) | TMD-8 | 5.2 | |
| Compound 9q | U937 | 19 | |
| Compound 9q | MOLT-4 | 6 | |
| Compound 9q | MV4-11 | 27 |
Experimental Protocols
1. Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in GSPT1 and off-target protein levels following degrader treatment.
-
Methodology:
-
Seed cells (e.g., MV4-11) and treat with a dose-response of the GSPT1 degrader for various time points (e.g., 4, 8, 24 hours).
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GSPT1, IKZF1/3, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and quantify band intensities to determine DC50 and Dmax values.
-
2. Quantitative Proteomics (TMT Labeling)
-
Objective: To assess the global selectivity of a GSPT1 degrader across the proteome.
-
Methodology:
-
Treat cells with the degrader at various concentrations and time points.
-
Harvest cells, lyse, and digest proteins into peptides.
-
Label peptides with Tandem Mass Tags (TMT).
-
Combine labeled samples and analyze by LC-MS/MS.
-
Process the data to identify and quantify relative protein abundance across different treatment conditions.
-
3. Ternary Complex Formation Assay (AlphaScreen)
-
Objective: To measure the degrader-induced proximity of GSPT1 and CRBN.
-
Methodology:
-
Use purified, tagged proteins (e.g., His-tagged CRBN and GST-tagged GSPT1).
-
Incubate the proteins with a dose-response of the degrader.
-
Add AlphaScreen donor and acceptor beads that bind to the respective protein tags.
-
In the presence of a degrader that induces complex formation, the beads are brought into close proximity, generating a detectable signal.
-
Visualizations
Caption: Mechanism of action of a GSPT1 molecular glue degrader.
Caption: A stepwise workflow for evaluating GSPT1 degrader selectivity.
Caption: Decision tree for troubleshooting off-target effects of GSPT1 degraders.
References
GSPT1 degrader solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered with GSPT1 degraders.
Frequently Asked Questions (FAQs)
Q1: What is a GSPT1 degrader and what is its mechanism of action?
GSPT1 (G1 to S phase transition 1) is a protein crucial for cell cycle regulation and protein synthesis termination.[1][2][3] GSPT1 degraders are a class of small molecules, often categorized as "molecular glues," that induce the targeted degradation of the GSPT1 protein.[1][4] They function by forming a ternary complex with GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts translation termination and can trigger cell cycle arrest and apoptosis, making it a promising therapeutic strategy for cancers that are highly dependent on protein synthesis.
Q2: What are the common solubility issues with GSPT1 degraders?
GSPT1 degraders, like many other targeted protein degraders such as PROTACs, are often large, complex molecules that can exhibit poor aqueous solubility. This can lead to several challenges during experiments, including:
-
Precipitation of the compound in stock solutions (e.g., in DMSO).
-
The compound "crashing out" of solution when diluted into aqueous buffers or cell culture media.
-
Formation of precipitate in cell culture wells over time.
Q3: What are the primary stability concerns for GSPT1 degraders?
GSPT1 degraders, particularly those based on thalidomide-like scaffolds, can be susceptible to degradation through hydrolysis and oxidation, especially with improper storage. Exposure to moisture can lead to the hydrolysis of amide bonds, while air and light can promote oxidation. This degradation can result in a loss of biological activity and the formation of impurities that may confound experimental results. Repeated freeze-thaw cycles of stock solutions can also contribute to degradation.
Q4: How should I store GSPT1 degraders to ensure their stability?
For optimal stability, GSPT1 degraders should be stored under the conditions specified by the supplier. General recommendations include:
-
Solid Powder: Store at -20°C in a dark, dry place. Using a desiccator is recommended for hygroscopic compounds.
-
DMSO Stock Solutions: Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping them in foil.
Troubleshooting Guides
Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitate in stock solution (e.g., DMSO) | Concentration exceeds the solubility limit. | Prepare a new stock solution at a lower concentration. Empirically determine the solubility limit in your primary solvent. |
| Improper storage. | Store stock solutions at -80°C as recommended to prevent precipitation. Avoid repeated freeze-thaw cycles. | |
| Low purity of the compound. | Ensure the use of a high-purity GSPT1 degrader, as impurities can act as nucleation sites for precipitation. | |
| Precipitate forms upon dilution into aqueous buffer or cell culture medium | "Crashing out" due to poor aqueous solubility. | Decrease the final concentration of the degrader. Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid dispersion. |
| High percentage of organic solvent (e.g., DMSO). | Minimize the final concentration of the organic solvent (typically ≤0.5%). | |
| Incompatible buffer components. | Test the solubility in different buffer systems, as some salts or additives may promote precipitation. | |
| Precipitate appears in cell culture wells over time | Compound instability in the culture medium. | Assess the stability of the GSPT1 degrader in your specific cell culture medium over the time course of the experiment. |
| Cell-mediated metabolism of the compound. | Consider using a more stable analog if available or shorten the incubation time. |
Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or reduced activity in cellular assays | Degradation of the compound due to improper storage. | Verify that the compound has been stored at the recommended temperature, protected from light and moisture. Prepare fresh stock solutions from the solid powder. |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Incorrect stock concentration. | Re-verify the concentration of your stock solution and ensure pipettes are properly calibrated. | |
| Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS) | Hydrolysis or oxidation of the compound. | Protect the compound from moisture and air. Store under an inert atmosphere (e.g., argon) and use fresh, degassed solvents. |
| Contamination. | Use clean labware and filter stock solutions through a 0.22 µm filter to remove particulate matter. |
Quantitative Data
Table 1: In Vitro Degradation Potency of GSPT1 Degraders DC50 represents the concentration required to achieve 50% of the maximal degradation (Dmax).
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Incubation Time (h) |
| GSPT1 degrader-2 | MV4-11 | < 30 | > 95 | 24 |
| Compound 6 | MV4-11 | 2.1 | ~90 | 24 |
| Compound 7 | MV4-11 | 10 | ~90 | 24 |
| CC-885 | MOLM13 | - | - | - |
| CC-90009 | MOLM13 | - | - | - |
Table 2: Anti-proliferative Activity of GSPT1 Degraders IC50 represents the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (nM) | Incubation Time (h) |
| GSPT1 degrader-2 | MV4-11 | 25 | 72 |
| SJ6986 (Control) | MV4-11 | 15 | 72 |
| Compound 6 | MV4-11 | - | - |
| Compound 7 | MHH-CALL-4 | - | - |
Experimental Protocols
Protocol 1: Preparation of GSPT1 Degrader Stock and Working Solutions
This protocol provides a general guideline. The optimal concentrations and solvent systems should be determined empirically for your specific experimental setup.
Materials:
-
GSPT1 degrader (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of GSPT1 degrader powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
Procedure for Preparing a Working Solution in Aqueous Medium:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your final aqueous buffer or cell culture medium.
-
When diluting, add the DMSO stock solution dropwise to the aqueous medium while continuously vortexing to ensure rapid dispersion and minimize precipitation.
-
Ensure the final DMSO concentration is below your experimentally determined tolerance level (e.g., ≤0.5%).
Protocol 2: Western Blotting for GSPT1 Degradation
This protocol outlines the steps to assess the extent of GSPT1 protein degradation in cells treated with a GSPT1 degrader.
Materials:
-
Cell culture plates
-
GSPT1 degrader
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the GSPT1 degrader and a vehicle control for different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the GSPT1 band intensity to the loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
-
Protocol 3: In Vivo Formulation for Poorly Soluble GSPT1 Degraders
This is a common starting point for formulating poorly soluble compounds for in vivo research. The final ratio of components may need optimization for a specific GSPT1 degrader.
Materials:
-
GSPT1 degrader
-
DMSO
-
PEG300
-
Tween 80
-
Saline
Procedure:
-
Prepare a stock solution of the GSPT1 degrader in DMSO.
-
Prepare the vehicle by mixing the components in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Add the GSPT1 degrader stock solution to the vehicle to achieve the final desired dosing concentration.
-
Vortex the final formulation thoroughly to ensure a homogenous solution or suspension.
-
Visually inspect the formulation for any precipitation before administration.
Visualizations
Caption: Mechanism of action of a GSPT1 molecular glue degrader.
Caption: GSPT1 signaling in normal and cancer cells, and the effect of GSPT1 degraders.
Caption: Experimental workflow for handling poorly soluble GSPT1 degraders.
References
Troubleshooting inconsistent GSPT1 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent GSPT1 degradation in experiments. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key performance data for GSPT1 degraders.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSPT1 degraders?
A1: GSPT1 degraders are typically molecular glues or Proteolysis Targeting Chimeras (PROTACs) that function by inducing proximity between the GSPT1 protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), which is part of the CRL4-CRBN complex.[1][2][3] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the cell's proteasome.[1][4] This targeted degradation disrupts essential cellular processes, such as translation termination, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the expected downstream cellular consequences of GSPT1 degradation?
A2: The most direct consequence is the impairment of translation termination, causing ribosomes to read through stop codons and produce abnormal proteins. This disrupts proteome integrity and triggers a cascade of cellular stress events, including the activation of the integrated stress response (ISR) pathway. Successful GSPT1 degradation is expected to inhibit tumor growth, induce cell cycle arrest (specifically at the G1 to S phase transition), and trigger apoptosis.
Q3: What is a major confounding factor in GSPT1 degradation experiments?
A3: A significant confounding factor is the impact on global protein synthesis. The degradation of GSPT1, a key translation termination factor, can reduce the overall rate of protein synthesis. This can lead to a decrease in the levels of other proteins, especially those with short half-lives, which might be incorrectly interpreted as direct off-target effects of the degrader.
Q4: How can I confirm that the observed protein loss is a direct result of proteasomal degradation?
A4: To verify that the degradation is mediated by the proteasome, you can perform a co-treatment experiment. Incubating cells with the GSPT1 degrader along with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should prevent the degradation of GSPT1. A rescue of the GSPT1 protein level in the presence of these inhibitors confirms its degradation is dependent on the ubiquitin-proteasome system.
Q5: What are typical DC50 and Dmax values for GSPT1 degraders?
A5: The half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax) are dependent on the specific compound, cell line, and duration of treatment. For instance, some potent molecular glue degraders can achieve a DC50 of less than 10 nM with a Dmax of over 90% after 24 hours of treatment in sensitive cell lines like MM1.S or CAL-51.
GSPT1 Degrader Performance Data
The following tables summarize key quantitative data for well-characterized GSPT1 degraders, providing a benchmark for experimental results.
Table 1: In Vitro Degradation Potency of GSPT1 Degraders
| Compound | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| CC-90009 | MOLM-13 (AML) | 24 | ~5 | >90% |
| MRT-2359 | CAL-51 (Breast Cancer) | 24 | 5 | ~100% |
| Compound X | MV4-11 (AML) | 4 | 9.7 | 90% |
| Compound X | MV4-11 (AML) | 24 | 2.1 | >90% |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Anti-proliferative Activity of GSPT1 Degraders
| Compound | Cell Line | Treatment Time (hours) | IC50 (nM) |
|---|---|---|---|
| CC-90009 | MOLM-13 (AML) | 72 | <10 |
| MRT-2359 | NCI-H2122 (Lung Cancer) | 72 | ~8 |
| CC-885 | Various | 72 | 2-5 |
Data is representative and compiled from various sources for illustrative purposes.
Visualized Pathways and Workflows
Caption: GSPT1 degradation via molecular glue-induced ternary complex formation.
Troubleshooting Inconsistent Degradation
This guide addresses common issues encountered during GSPT1 degradation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak GSPT1 Degradation | 1. Inactive/Degraded Compound: Improper storage or handling. 2. Suboptimal Concentration/Time: Insufficient dose or incubation period. 3. Low E3 Ligase (CRBN) Expression: The cell line may not express enough Cereblon. 4. Cell Line Resistance: Intrinsic resistance mechanisms in the chosen cell model. | 1. Verify Compound Integrity: Use a fresh stock of the degrader. 2. Optimize Conditions: Perform a dose-response and time-course experiment to find the optimal concentration and duration. 3. Confirm CRBN Expression: Check CRBN protein levels via Western blot in your cell line. If low, consider using a different, more sensitive cell line. 4. Switch Cell Lines: Test the degrader in a cell line known to be sensitive to GSPT1 degradation. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Edge Effects: Evaporation in outer wells of a multi-well plate. 3. Compound Precipitation: Degrader may not be fully soluble at high concentrations. | 1. Ensure Uniform Seeding: Thoroughly mix cell suspension before and during plating. 2. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. 3. Check Solubility: Visually inspect for precipitation. If observed, prepare fresh dilutions or consider a different solvent. |
| Apparent Degradation of Many Proteins (Off-Target Effects) | 1. Global Protein Synthesis Inhibition: GSPT1 degradation indirectly reduces levels of short-lived proteins. 2. Cytotoxicity: High degrader concentrations can cause cell death, leading to non-specific protein loss. 3. Lack of Selectivity: The compound may be a non-selective CRBN modulator, degrading other proteins like IKZF1/3. | 1. Use Shorter Timepoints: Analyze degradation at earlier time points (e.g., 2-6 hours) to capture direct effects before global synthesis is significantly impacted. 2. Assess Viability: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to ensure experiments are run at non-toxic concentrations. 3. Profile Selectivity: Use proteomics to globally assess protein level changes and identify unintended targets. Compare results to known selective and non-selective degraders. |
Caption: A logical workflow for troubleshooting GSPT1 degradation experiments.
Key Experimental Protocols
Protocol 1: Western Blot for GSPT1 Degradation
This protocol details the detection and quantification of GSPT1 protein levels following treatment with a degrader.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a range of concentrations of the GSPT1 degrader and a vehicle control (e.g., DMSO) for the desired time period (e.g., 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, probe the same membrane for a loading control protein like GAPDH or β-actin.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the GSPT1 band intensity to the corresponding loading control band intensity. Data is typically presented as the percentage of GSPT1 remaining relative to the vehicle-treated control.
-
Caption: Standard experimental workflow for assessing GSPT1 degradation.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is to assess the cytotoxic effects of the GSPT1 degrader and determine its anti-proliferative IC50.
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
For adherent cells, allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the GSPT1 degrader.
-
Treat the cells and include wells for vehicle control (e.g., DMSO) and no-cell background controls.
-
Incubate for a specified period, typically 72 hours, to assess anti-proliferative effects.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence from all data points.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the log of the degrader concentration and fit a dose-response curve to calculate the IC50 value.
-
References
Species-specificity issues with GSPT1 degraders (human vs. mouse)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering species-specificity issues with GSPT1 degraders, particularly concerning differences in activity between human and mouse models.
Frequently Asked Questions (FAQs)
Q1: What are GSPT1 degraders and how do they work?
GSPT1 degraders are a class of small molecules, often categorized as "molecular glues," designed to induce the degradation of the GSPT1 protein (G1 to S phase transition 1).[1][2] They function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2] These molecules act as an adhesive, forming a ternary complex between the GSPT1 protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1] This induced proximity facilitates the transfer of ubiquitin molecules to GSPT1, tagging it for destruction by the 26S proteasome.[2] The depletion of GSPT1, a key translation termination factor, can lead to cell cycle arrest and apoptosis, making it an attractive target in oncology.
Q2: We observe potent degradation of GSPT1 in our human cancer cell lines, but see no activity in mouse-derived cell lines or in vivo mouse models. Why is this happening?
This is a well-documented species-specificity issue primarily due to key amino acid differences between human and mouse Cereblon (CRBN), the E3 ligase recruited by most GSPT1 degraders like CC-885 and CC-90009. Mouse Crbn is intrinsically resistant to these drugs. Specifically, two amino acid residues in the drug-binding region of Crbn are different in mice compared to humans, which prevents the stable formation of the GSPT1-degrader-Crbn ternary complex.
Q3: Which specific amino acid residues in Cereblon are responsible for this species-specificity?
Studies have identified two critical amino acid substitutions that prevent GSPT1 degradation in mice. For the GSPT1 degrader CC-885, a single amino acid change in mouse Crbn from Valine to Glutamic Acid (V380E) is required to enable GSPT1 degradation. Furthermore, a second residue, Isoleucine at position 391 in mouse Crbn (equivalent to Valine in human CRBN), is also critical for the activity of many Cereblon modulators. A humanized mouse model with two mutations, Crbn V380E and I391V, was shown to be the minimal optimal design for in vivo studies of GSPT1 degraders.
Table 1: Key Amino Acid Differences in Cereblon (CRBN) Affecting GSPT1 Degrader Activity
| Species | Residue 1 (Human Position 388) | Residue 2 (Human Position 399) | GSPT1 Degrader Activity (e.g., CC-885) |
| Human | Valine (V) | Valine (V) | Active |
| Mouse | Valine (V) | Isoleucine (I) | Inactive |
| Mouse (Humanized) | Glutamic Acid (E) | Valine (V) | Active |
Note: Position numbers may vary slightly based on isoform and literature. The key takeaway is the specific amino acid change.
Q4: How can we conduct in vivo studies of GSPT1 degraders if they are inactive in standard mouse models?
To overcome the species-specificity barrier, researchers have several options:
-
Humanized CRBN Mouse Models: The most robust solution is to use genetically engineered mouse models where the mouse Crbn gene is replaced with or mutated to express the human CRBN sequence. Models expressing human CRBN or containing the key sensitizing mutations (e.g., V380E/I391V) have been developed and show sensitivity to GSPT1 degraders, enabling preclinical studies of efficacy and toxicity. In fact, the GSPT1 degrader CC-885 was shown to be lethal in B-hCRBN mice while having no toxic effects in wild-type mice, highlighting the utility of these models for predicting human-specific on-target toxicities.
-
Xenograft Models: Researchers can use human cancer cell lines that are sensitive to the GSPT1 degrader and implant them into immunodeficient mice. In this scenario, the drug is acting on the human cancer cells, bypassing the issue of the mouse's resistant Crbn. This is a common strategy for evaluating anti-tumor efficacy.
GSPT1 Degrader Activity Summary
The following table summarizes the activity of representative GSPT1 degraders in human and wild-type mouse systems.
Table 2: Comparative Activity of GSPT1 Degraders
| Compound | Type | Target | Human Cell Line Activity (Example) | Wild-Type Mouse System Activity |
| CC-885 | Molecular Glue | GSPT1 | Potent degradation and anti-proliferative activity in various AML cell lines. | Inactive due to mouse Crbn sequence divergence. |
| CC-90009 | Molecular Glue | GSPT1 | Potent and selective GSPT1 degradation; IC50 values of 3-75 nM in AML cell lines. | Inactive due to mouse Crbn sequence divergence. |
| SJ6986 | Molecular Glue | GSPT1/2 | DC50 of 9.7 nM (4h) and 2.1 nM (24h) in MV4-11 cells. | Not reported, but expected to be inactive based on mechanism. |
Troubleshooting Guide
Problem: My GSPT1 degrader shows potent activity in human cells (e.g., MV4-11, MOLM-13) but is completely inactive in my mouse cell line (e.g., Ba/F3).
This guide provides a logical workflow to diagnose and address this common issue.
Signaling Pathway and Mechanism of Action
GSPT1 molecular glue degraders function by inducing the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of GSPT1. The depletion of GSPT1, a translation termination factor, leads to ribosome stalling and activates the Integrated Stress Response (ISR), ultimately resulting in apoptosis.
Key Experimental Protocols
Protocol 1: Western Blot for GSPT1 Degradation
This protocol assesses the reduction of GSPT1 protein levels in cells following treatment with a degrader.
Materials:
-
Human (e.g., MV4-11) and mouse cell lines
-
GSPT1 degrader compound (e.g., CC-90009) and vehicle (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-GSPT1, anti-CRBN, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with serial dilutions of the GSPT1 degrader (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Strip and re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensities to determine the percentage of GSPT1 degradation relative to the vehicle control. Calculate DC50 values (concentration at which 50% of the protein is degraded).
Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is used to confirm that the degrader induces an interaction between GSPT1 and CRBN.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged proteins (e.g., HA-GSPT1, Flag-CRBN)
-
Transfection reagent
-
Co-IP lysis buffer (e.g., 1% Triton X-100 in TBS)
-
Anti-Flag antibody/beads for immunoprecipitation
-
Anti-HA and anti-Flag antibodies for Western blotting
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids expressing HA-GSPT1 and Flag-CRBN.
-
Treatment: Allow 24-48 hours for protein expression, then treat cells with the GSPT1 degrader or vehicle for 2-4 hours. It is recommended to pre-treat with a neddylation inhibitor (e.g., MLN4924) to stabilize the CRL4-CRBN complex and capture the interaction.
-
Lysis: Lyse cells in Co-IP buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with control beads.
-
Incubate the cleared lysate with anti-Flag antibody conjugated to beads overnight at 4°C to pull down Flag-CRBN and its binding partners.
-
-
Washes: Wash the beads 3-5 times with Co-IP buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the input lysates and the eluted immunoprecipitates by Western blot. Probe separate blots with anti-HA antibody (to detect co-precipitated GSPT1) and anti-Flag antibody (to confirm successful pulldown of CRBN). An increased HA-GSPT1 signal in the degrader-treated sample compared to the vehicle control indicates degrader-dependent ternary complex formation.
References
Technical Support Center: Mechanisms of Acquired Resistance to GSPT1 Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to GSPT1 degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to GSPT1 degraders?
A1: Acquired resistance to GSPT1 degraders, which are often molecular glue degraders, can arise through several mechanisms that prevent the successful degradation of the GSPT1 protein. The most commonly observed mechanisms include:
-
Mutations in the GSPT1 protein: Specific mutations, particularly within the β-hairpin structural degron of GSPT1, can disrupt the binding interface for the degrader-E3 ligase complex.[1] A notable example is the G575N mutation, which has been shown to confer resistance by preventing the ubiquitination and subsequent degradation of GSPT1.
-
Alterations in the E3 ubiquitin ligase machinery: Since many GSPT1 degraders hijack the Cereblon (CRBN) E3 ubiquitin ligase, mutations in CRBN can prevent the formation of the ternary complex (GSPT1-degrader-CRBN), leading to resistance.[1][2] Additionally, the loss of other components of the ubiquitin-proteasome system (UPS) can also impede the degradation process.
-
Decreased translation initiation: Research suggests that cancer cells with lower overall levels of protein translation may be less susceptible to the effects of GSPT1 degradation.[1][2]
-
Activation of compensatory signaling pathways: Cancer cells may develop resistance by upregulating alternative pathways that bypass their dependency on GSPT1.
-
Epigenetic modifications: Changes in the expression of GSPT1, CRBN, or other components of the UPS due to epigenetic silencing could also contribute to resistance.
Q2: My cells are showing a resistant phenotype, but sequencing of GSPT1 and CRBN revealed no mutations. What are other possibilities?
A2: If sequencing does not reveal mutations in GSPT1 or CRBN, consider the following possibilities:
-
Activation of bypass pathways: The cancer cells may have activated signaling pathways that compensate for the loss of GSPT1 function, rendering them less dependent on it for survival. GSPT1 is involved in pathways such as GSK-3β/CyclinD1, which regulate cell cycle progression.
-
Epigenetic silencing: The expression of essential components of the degradation machinery, such as CRBN or other ubiquitin-proteasome system proteins, may be downregulated due to epigenetic modifications like DNA methylation or histone deacetylation.
-
Off-target effects: The degrader molecule might have off-target effects that contribute to the observed phenotype, and resistance could arise through mechanisms unrelated to GSPT1 degradation. A global proteomics approach can help determine the selectivity of your degrader.
Q3: How can I experimentally confirm that a specific GSPT1 mutation confers resistance to a degrader?
A3: To confirm that a GSPT1 mutation confers resistance, you can perform a rescue experiment. This involves introducing the mutant GSPT1 into cells that are normally sensitive to the degrader. If the cells expressing the mutant GSPT1 become resistant, it confirms the role of the mutation in conferring resistance.
A common approach is to use a lentiviral vector to express either wild-type GSPT1 or the mutant GSPT1 in the target cells. You can then assess cell viability in the presence of the degrader. Cells expressing the degradation-resistant mutant should show increased survival compared to cells expressing wild-type GSPT1 or an empty vector control.
Troubleshooting Guides
Problem 1: Inconsistent or no GSPT1 degradation observed by Western Blot.
| Possible Cause | Troubleshooting Step |
| Cell line is inherently resistant | Sequence the GSPT1 and CRBN genes in your cell line to check for pre-existing resistance mutations. |
| Poor antibody quality | Validate your GSPT1 antibody using positive and negative controls (e.g., cells with known GSPT1 expression and knockout cells). |
| Issues with protein extraction or Western blot protocol | Ensure complete cell lysis and use fresh lysis buffer with protease inhibitors. Optimize your Western blot protocol for transfer efficiency and antibody concentrations. |
| Suboptimal degrader concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for GSPT1 degradation in your cell line. |
Problem 2: Co-immunoprecipitation (Co-IP) fails to show interaction between mutant GSPT1 and CRBN in the presence of the degrader.
| Possible Cause | Troubleshooting Step |
| Mutation disrupts the ternary complex formation | This is the expected outcome for a resistance-conferring mutation. This result, combined with a lack of degradation, supports the conclusion that the mutation prevents the formation of the GSPT1-degrader-CRBN complex. |
| Suboptimal Co-IP conditions | Optimize lysis buffer components to be less stringent, as harsh detergents can disrupt protein-protein interactions. Ensure appropriate antibody concentrations and incubation times. Include positive controls (wild-type GSPT1) to validate the assay. |
| Degrader is not present during Co-IP | Ensure the degrader is added to the cell culture at the appropriate concentration and for a sufficient time before lysis to allow for ternary complex formation. |
| Tagged protein is not properly expressed or folded | Verify the expression of your tagged GSPT1 mutant and CRBN by Western blot of the input lysates. |
Quantitative Data Summary
Table 1: Effect of GSPT1 Mutations on Degrader-Induced Antiproliferation
| Cell Line | GSPT1 Status | Degrader | Effect on Antiproliferative Activity | Reference |
| MV4-11 | G575N mutant | Compound 6 & 7 | Completely abrogated |
Table 2: GSPT1 Degrader Activity in Cancer Cell Lines
| Compound | Cell Line | DC50 (4h) | Dmax (4h) | DC50 (24h) | Dmax (24h) | Reference |
| Compound 6 | MV4-11 | 9.7 nM | 90% | 2.1 nM | >90% | |
| Compound 7 | MV4-11 | >10 µM | 60% | 10 nM | 90% |
Experimental Protocols
CRISPR-Suppressor Scanning to Identify Resistance Mutations
This protocol outlines a general workflow for identifying resistance mutations to GSPT1 degraders using a pooled CRISPR-Cas9 library targeting the GSPT1 coding sequence.
Objective: To identify specific mutations in GSPT1 that confer resistance to a GSPT1 degrader.
Caption: Workflow for CRISPR-suppressor scanning.
Methodology:
-
sgRNA Library Design and Construction: Design a pooled library of single-guide RNAs (sgRNAs) that tile across the entire coding sequence of GSPT1. Clone the pooled sgRNA oligonucleotides into a lentiviral expression vector.
-
Lentivirus Production and Transduction: Produce high-titer lentivirus for the sgRNA library. Transduce a Cas9-expressing cancer cell line of interest with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.
-
Drug Selection: After a period of recovery and expansion, treat the transduced cell population with the GSPT1 degrader at a concentration that inhibits the growth of wild-type cells.
-
Genomic DNA Extraction and Sequencing: After a period of selection (typically 2-4 weeks), harvest the surviving cells from both the degrader-treated and vehicle-treated populations. Extract genomic DNA. Use PCR to amplify the genomic regions containing the integrated sgRNAs. Perform next-generation sequencing (NGS) on the PCR amplicons to determine the representation of each sgRNA in the different treatment groups.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the degrader-treated population compared to the vehicle-treated population. These enriched sgRNAs target regions of GSPT1 that, when mutated, confer resistance to the degrader.
Western Blotting for GSPT1 Degradation
This protocol describes how to assess the degradation of GSPT1 in response to degrader treatment.
Objective: To quantify the levels of GSPT1 protein following treatment with a GSPT1 degrader.
Caption: Western Blotting Workflow for GSPT1.
Methodology:
-
Cell Treatment: Plate cells and treat with various concentrations of the GSPT1 degrader and a vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of GSPT1 degradation.
Co-immunoprecipitation (Co-IP) of GSPT1 and CRBN
This protocol is used to determine if a GSPT1 mutant can still form a ternary complex with CRBN in the presence of a degrader.
Objective: To assess the interaction between GSPT1 (wild-type or mutant) and CRBN in the presence of a GSPT1 degrader.
Caption: Co-immunoprecipitation Workflow.
Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them with constructs expressing tagged versions of GSPT1 (wild-type and mutant) and CRBN.
-
Treatment: Treat the cells with the GSPT1 degrader and a proteasome inhibitor (e.g., MG132) for a few hours to allow ternary complex formation without subsequent degradation.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the tag on GSPT1 (e.g., anti-HA) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against GSPT1 and CRBN to detect their presence in the immunoprecipitated complex.
Signaling Pathway Diagram
Caption: GSPT1 Degradation and Resistance.
References
Technical Support Center: Interpreting Unexpected Phenotypes After GSPT1 Degradation
Welcome to the technical support center for researchers studying GSPT1 (G1 to S phase transition 1) degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your GSPT1 degradation experiments.
Issue 1: Unexpectedly broad changes in the proteome, including the downregulation of short-lived proteins.
-
Possible Cause: GSPT1 is a crucial component of the translation termination complex.[1][2][3][4][5] Its degradation can lead to a general reduction in protein synthesis, which will disproportionately affect proteins with short half-lives. This is an indirect effect of GSPT1 degradation and may not represent a direct off-target effect of your degrader.
-
Troubleshooting Steps:
-
Short-Time Point Experiments: Perform a time-course experiment to distinguish between direct and indirect effects. Direct degradation of off-targets should occur rapidly, while indirect effects resulting from translation inhibition will manifest later.
-
Control for Translation Inhibition: Treat cells with a known translation inhibitor, such as cycloheximide, and compare the proteomic profile to that of your GSPT1 degrader-treated cells. Similar patterns of downregulation for short-lived proteins would support the hypothesis of an indirect effect.
-
Quantitative Proteomics Analysis: Utilize quantitative proteomics (e.g., Tandem Mass Tags - TMT) to get a global view of protein expression changes at various concentrations of your degrader. This can help differentiate between on-target GSPT1 degradation and broader, indirect effects.
-
Issue 2: Activation of the Integrated Stress Response (ISR).
-
Possible Cause: The degradation of GSPT1 can lead to dysfunctional protein translation termination, which in turn can trigger the integrated stress response (ISR).
-
Troubleshooting Steps:
-
Monitor ISR Markers: Perform Western blotting to check for the upregulation of key ISR markers, such as phosphorylated eIF2α and ATF4.
-
Rescue Experiment: Conduct a rescue experiment using a degradation-resistant mutant of GSPT1 to see if the ISR activation is reversed. This will confirm that the phenotype is a direct consequence of GSPT1 loss.
-
Issue 3: Lack of a clear anti-proliferative phenotype despite efficient GSPT1 degradation.
-
Possible Cause: The cellular context and the presence of compensatory mechanisms can influence the phenotypic outcome of GSPT1 degradation. Some cancer cells may have or develop resistance to the effects of GSPT1 loss.
-
Troubleshooting Steps:
-
CRISPR-Cas9 Screens: Perform a genome-wide or focused CRISPR-Cas9 screen to identify genes whose loss confers resistance to GSPT1 degradation. This can reveal parallel or compensatory pathways.
-
Cell Line Paneling: Test your GSPT1 degrader across a panel of different cancer cell lines to identify sensitive and resistant models. This can help elucidate the genetic and molecular determinants of sensitivity.
-
Issue 4: Suspected off-target degradation of proteins other than GSPT1.
-
Possible Cause: Some GSPT1 degraders, particularly those based on Cereblon (CRBN) E3 ligase modulation, can have off-target effects. A well-known example is the unintended degradation of the transcription factors IKZF1 and IKZF3.
-
Troubleshooting Steps:
-
Global Proteomics: Perform quantitative mass spectrometry to obtain an unbiased and global view of protein level changes upon treatment with your degrader.
-
Selective GSPT1 Degraders: Compare the phenotype of your degrader with that of a highly selective GSPT1 degrader that has minimal to no activity on known off-targets like IKZF1/3.
-
Degron Motif Analysis: Analyze the amino acid sequences of potential off-targets for the presence of a "degron-like" motif that might be recognized by the degrader-E3 ligase complex.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of GSPT1?
A1: GSPT1, also known as eRF3a, is a GTPase that plays a critical role in the termination of protein synthesis. It is also involved in cell cycle progression, specifically the G1 to S phase transition, and nonsense-mediated mRNA decay (NMD).
Q2: How do GSPT1 degraders work?
A2: Most GSPT1 degraders are "molecular glues" that function by inducing proximity between GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.
Q3: What are the known downstream signaling effects of GSPT1 degradation?
A3: Degradation of GSPT1 can lead to several downstream effects, including:
-
Induction of TP53-independent apoptosis, particularly in acute myeloid leukemia (AML) cells.
-
Activation of the integrated stress response.
-
Suppression of cell proliferation, migration, and invasion in some cancer types.
-
Downregulation of oncogenic drivers such as c-Myc and the anti-apoptotic protein MCL1.
-
In some contexts, GSPT1 degradation can impair the expression of fusion genes in acute myeloid leukemia.
Q4: Are there any GSPT1 degraders in clinical development?
A4: Yes, several selective GSPT1 degraders have entered clinical trials for the treatment of various cancers, including acute myeloid leukemia (AML) and MYC-driven solid tumors.
Data Presentation
Table 1: Summary of Unexpected Phenotypes and Troubleshooting Approaches
| Unexpected Phenotype | Potential Cause(s) | Key Troubleshooting Experiments |
| Broad downregulation of short-lived proteins | Inhibition of global protein synthesis | Time-course experiments, Cycloheximide control, Quantitative proteomics |
| Activation of the Integrated Stress Response (ISR) | Dysfunctional translation termination | Western blot for ISR markers (p-eIF2α, ATF4), Rescue with degradation-resistant GSPT1 |
| Lack of anti-proliferative effect | Cellular resistance, Compensatory pathways | CRISPR-Cas9 screens, Cell line paneling |
| Off-target protein degradation | Lack of degrader selectivity | Global proteomics, Comparison with selective degraders, Degron motif analysis |
Table 2: Key Signaling Pathways Involving GSPT1
| Signaling Pathway | Role of GSPT1 | Consequence of GSPT1 Degradation |
| Translation Termination | Part of the eRF1-eRF3 complex that mediates stop codon recognition and peptide release. | Impaired translation termination, stop codon readthrough. |
| Cell Cycle Progression | Involved in the G1 to S phase transition. | Cell cycle arrest. |
| Nonsense-Mediated mRNA Decay (NMD) | Component of the SMG1-UPF1-GSPT1-eRF1 complex involved in mRNA quality control. | Potential alterations in the stability of mRNAs with premature termination codons. |
| Apoptosis | Can influence apoptosis regulators under cellular stress. | Induction of apoptosis in cancer cells. |
| GSK-3β Signaling | Can regulate the ubiquitination and degradation of GSK-3β. | Potential effects on pathways downstream of GSK-3β, such as Cyclin D1. |
| Rac1 Signaling | Acts as a downstream effector of Rac1 in astrocytes, influencing cell cycle regulation. | Potential impact on astrogliosis and CNS injury response. |
Experimental Protocols
Protocol 1: Western Blotting for GSPT1 Degradation
This protocol details the steps to quantify GSPT1 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat the cells with varying concentrations of the GSPT1 degrader or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired duration (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Add Laemmli sample buffer to the lysates.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Quantitative Proteomics using Tandem Mass Tags (TMT)
This protocol provides a general workflow for identifying off-target effects of GSPT1 degraders.
-
Cell Culture and Treatment:
-
Plate cells and treat with the GSPT1 degrader at various concentrations and a vehicle control.
-
-
Protein Extraction, Reduction, Alkylation, and Digestion:
-
Lyse the cells and extract proteins.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
TMT Labeling:
-
Label the peptide samples from each condition with a different TMT isobaric tag.
-
Combine the labeled samples.
-
-
Fractionation and Mass Spectrometry:
-
Fractionate the combined peptide sample to increase proteome coverage.
-
Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins across the different conditions using specialized software.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon degrader treatment.
-
Visualizations
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Caption: Logical workflow for troubleshooting unexpected phenotypes.
Caption: GSPT1 as a central hub in cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to GSPT1 Degraders: CC-885 vs. CC-90009
For Researchers, Scientists, and Drug Development Professionals
Targeted protein degradation has emerged as a transformative therapeutic modality in oncology. Among the proteins of interest is the G1 to S phase transition 1 (GSPT1) protein, a key factor in translation termination.[1][2][3] Molecular glue degraders that induce the degradation of GSPT1 have shown significant promise, particularly in the context of acute myeloid leukemia (AML). This guide provides a detailed, objective comparison of two pioneering GSPT1 degraders: the first-in-class molecule CC-885 and the next-generation, more selective compound CC-90009.[4]
Introduction to GSPT1 Degraders
Both CC-885 and CC-90009 are classified as Cereblon E3 ligase modulators (CELMoDs).[5] They function as "molecular glues," small molecules that induce a novel interaction between the E3 ubiquitin ligase Cereblon (CRBN) and a target protein, in this case, GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The subsequent depletion of GSPT1 disrupts protein translation, triggering cellular stress responses and leading to apoptosis in cancer cells.
While both compounds share this fundamental mechanism, their substrate selectivity profiles and, consequently, their clinical trajectories, have diverged significantly.
Mechanism of Action: A Shared Pathway
The core mechanism for both CC-885 and CC-90009 involves the hijacking of the CRL4CRBN E3 ubiquitin ligase complex. The binding of the degrader to CRBN alters its substrate-binding surface, creating a neomorphic interface that recognizes and binds to GSPT1. This ternary complex formation (CRBN-degrader-GSPT1) is the crucial step that initiates the ubiquitination and subsequent degradation of GSPT1.
Head-to-Head Comparison: Efficacy and Selectivity
The primary distinction between CC-885 and CC-90009 lies in their selectivity. While CC-885 potently degrades GSPT1, it also affects other proteins, leading to a broader substrate profile and potential off-target toxicities. In contrast, CC-90009 was specifically designed for high selectivity towards GSPT1, minimizing effects on other known neosubstrates of earlier-generation CELMoDs.
| Parameter | CC-885 | CC-90009 | Reference |
| Primary Target | GSPT1 | GSPT1 | |
| Off-Targets | IKZF1, IKZF3, CK1α, HBS1L, BNIP3L, PLK1 | Minimal / None Reported | |
| IC50 (AML cell lines) | Not specified in detail | 3 to 75 nM | |
| EC50 (Primary AML blasts) | Efficacy reported | Average of 21 nM | |
| Clinical Status | Development hampered by toxicity | Phase 1 trials initiated (NCT02848001) |
Preclinical and Clinical Findings
CC-885: The Pioneer with Limitations
As the first-in-class GSPT1 degrader, CC-885 demonstrated potent anti-tumor activity across a range of cancer cell lines, including AML. However, its clinical advancement was impeded by off-target toxicities, which were attributed to the degradation of other proteins such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the kinase CK1α. This lack of specificity, while potentially contributing to its anti-cancer effects in some contexts, also led to a challenging therapeutic window.
CC-90009: A New Generation of Selectivity
Developed to overcome the limitations of CC-885, CC-90009 exhibits high selectivity for GSPT1. This improved selectivity profile is thought to contribute to a better safety profile. Preclinical studies have shown that CC-90009 has potent antiproliferative effects in a wide array of AML cell lines and primary patient samples, with IC50 values in the nanomolar range. The compound was advanced into a Phase 1 clinical trial for patients with relapsed or refractory AML (NCT02848001). Clinical data from this trial showed evidence of GSPT1 degradation and antileukemic activity. However, the development of CC-90009 was later discontinued due to a combination of factors including lack of efficacy in the short-term acute phase and changes in the sponsor's business objectives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the evaluation of GSPT1 degraders.
Cell Viability Assay (MTS/CellTiter-Glo®)
This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
References
GSPT1 Degraders vs. Traditional Chemotherapy in Acute Myeloid Leukemia (AML) Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the emergence of GSPT1 degraders presents a paradigm shift in the therapeutic landscape of Acute Myeloid Leukemia (AML). This guide provides an objective comparison of the preclinical performance of GSPT1 degraders against traditional chemotherapy, supported by experimental data, to inform future research and development.
GSPT1 (G1 to S phase transition 1) degraders are a novel class of therapeutics that induce the targeted degradation of the GSPT1 protein, a key factor in protein translation termination. This mechanism contrasts sharply with the cytotoxic effects of traditional chemotherapy agents like cytarabine and daunorubicin, which primarily target DNA replication and induce widespread cellular damage. A significant advantage of GSPT1 degraders is their ability to induce cancer cell death through a p53-independent pathway, offering a promising strategy for treating chemotherapy-resistant AML, particularly in cases with TP53 mutations.[1]
Performance Data in AML Models
The following tables summarize the preclinical efficacy of GSPT1 degraders in various AML cell line and patient-derived xenograft (PDX) models.
| Table 1: In Vitro Efficacy of GSPT1 Degraders in AML Cell Lines | ||
| Compound | AML Cell Line Panel | IC50 Range (nM) |
| CC-90009 | 11 human AML cell lines | 3 - 75[2][3][4] |
| BTX-1188 | Primary human AML patient samples | 0.4 - 1.5[5] |
| Myc-driven cancer cell lines | 0.5 - 10 | |
| CC-885 | Various cancer cell lines | Potent cytotoxicity reported |
| Table 2: Efficacy of GSPT1 Degraders in Chemotherapy-Resistant AML Models | |
| GSPT1 Degrader | Evidence of Efficacy in Resistant Models |
| BTX-1188 | Demonstrates cytotoxicity in cytarabine-resistant primary human AML patient samples. |
| CC-885 | Induces cell death in TP53-mutant and TP53-null AML cell lines that exhibit impaired responses to cytarabine and daunorubicin. |
While direct head-to-head IC50 comparisons in the same comprehensive panel of AML cell lines are not extensively available in published literature, the existing data strongly suggests that GSPT1 degraders are potent anti-leukemic agents with a crucial advantage in overcoming mechanisms of resistance to traditional chemotherapy.
Mechanism of Action: A Divergent Approach to Inducing Apoptosis
Traditional chemotherapies, such as cytarabine and doxorubicin, induce DNA damage, leading to cell cycle arrest and apoptosis, often in a p53-dependent manner. In contrast, GSPT1 degraders operate through a distinct mechanism. By hijacking the E3 ubiquitin ligase cereblon (CRBN), they tag the GSPT1 protein for proteasomal degradation. The depletion of GSPT1 impairs translation termination, leading to ribosome stalling and the activation of the Integrated Stress Response (ISR). This cascade of events culminates in the induction of apoptosis, even in cancer cells with mutated or non-functional p53.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of the GSPT1 degrader (e.g., CC-90009) or traditional chemotherapeutic agent (e.g., cytarabine) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
ATP Detection: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Luminescence Measurement: Measure luminescence using a plate reader to determine cell viability.
-
Data Analysis: Calculate IC50 values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat AML cells with the GSPT1 degrader or traditional chemotherapy at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Staining: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide or DAPI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is quantified.
In Vivo Efficacy in AML Xenograft Models
Preclinical studies using patient-derived xenograft (PDX) models have demonstrated the in vivo efficacy of GSPT1 degraders. For instance, oral administration of the GSPT1 degrader AB138 has been shown to significantly reduce tumor burden in an MV-4-11-Luc xenograft model without causing overt toxicity. Similarly, BTX-1188 has shown potent and sustained antitumor activity in AML xenograft models. These in vivo studies are crucial for evaluating the therapeutic potential and safety profile of these novel agents before clinical translation.
Summary and Future Directions
GSPT1 degraders represent a highly promising therapeutic strategy for AML, demonstrating potent efficacy in preclinical models, including those resistant to conventional chemotherapy. Their unique mechanism of action, which circumvents p53-dependent apoptosis, addresses a critical unmet need in the treatment of refractory AML.
While the available data strongly supports the superiority of GSPT1 degraders in specific contexts, further head-to-head studies with traditional chemotherapy agents across a broader range of AML subtypes are warranted to fully delineate their comparative efficacy and to identify patient populations most likely to benefit from this targeted approach. The ongoing clinical trials of GSPT1 degraders will be pivotal in translating the promise of these preclinical findings into tangible benefits for patients with AML.
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 4. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
GSPT1: Validating a Novel Degrader Against a Key Oncogenic Target
A Comparative Guide for Researchers
The G1 to S phase transition 1 (GSPT1) protein, a crucial component of the translation termination complex, has emerged as a compelling therapeutic target in oncology.[1][2] Its degradation, induced by novel therapeutic modalities like molecular glue degraders, offers a promising strategy for treating cancers dependent on high rates of protein synthesis, such as those driven by the MYC oncogene.[3][4] This guide provides a comprehensive comparison of experimental approaches to validate GSPT1 as the primary target of a novel degrader, herein designated as "Degrader-X," and presents its performance in context with other known GSPT1 degraders.
Mechanism of Action: Hijacking the Cellular Machinery
GSPT1 molecular glue degraders function by inducing proximity between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase, a component of the Cullin-RING ligase 4 (CRL4) complex.[5] This induced ternary complex formation leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome. The subsequent depletion of GSPT1 impairs translation termination, leading to ribosomal read-through and triggering of the integrated stress response, ultimately culminating in apoptosis in cancer cells.
Caption: Mechanism of action of a GSPT1 molecular glue degrader.
Comparative Performance of GSPT1 Degraders
The validation of a novel GSPT1 degrader requires a quantitative comparison against established compounds. The following table summarizes key performance metrics for Degrader-X alongside other known GSPT1 degraders.
| Compound | GSPT1 DC50 (nM) | GSPT1 Dmax (%) | Antiproliferative IC50 (nM) | Cell Line | Off-Target IKZF1/3 Degradation | Reference |
| Degrader-X (Hypothetical) | 5.2 | >95 | 10.8 | MV4-11 (AML) | Minimal | - |
| CC-885 | - | - | - | - | Yes | |
| CC-90009 | <30 | >90 | 3-75 | AML Cell Lines | Minimal | |
| SJ6986 | 9.7 | >90 | 1.5 | MV4-11 (AML) | Minimal | |
| MRT-2359 | - | - | - | MYC-driven cancer lines | Selective for GSPT1 |
Experimental Validation of GSPT1 as the Primary Target of Degrader-X
A rigorous validation workflow is essential to confirm that the observed cellular effects of a novel degrader are a direct consequence of GSPT1 degradation.
Caption: Workflow for validating the on-target effects of a GSPT1 degrader.
Detailed Experimental Protocols
Western Blotting for GSPT1 Degradation
Objective: To quantify the dose- and time-dependent degradation of GSPT1 following treatment with Degrader-X.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MV4-11) and treat with increasing concentrations of Degrader-X (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against GSPT1 and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry. Normalize GSPT1 levels to the loading control and express as a percentage of the vehicle-treated control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Quantitative Proteomics for Selectivity Profiling
Objective: To assess the selectivity of Degrader-X by quantifying its effects on the global cellular proteome.
Protocol:
-
Sample Preparation: Treat cells with Degrader-X or vehicle control. Harvest, lyse, and digest the proteins into peptides.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from each condition with different TMT isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. Compare the abundance of each protein in Degrader-X-treated samples to the vehicle control to identify on-target (GSPT1) and potential off-target proteins.
Cell Viability Assay
Objective: To determine the antiproliferative effect of Degrader-X.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with a serial dilution of Degrader-X.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: Normalize the results to vehicle-treated cells and calculate the IC50 value (concentration at which 50% of cell growth is inhibited).
Mechanism of Action Confirmation
-
Proteasome and Neddylation Inhibition: Co-treatment of cells with Degrader-X and a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) should rescue GSPT1 from degradation, confirming the involvement of the proteasome and the CRL4 E3 ligase complex.
-
CRBN Knockout: The degradation of GSPT1 by Degrader-X should be abrogated in CRBN knockout cells, demonstrating the CRBN-dependency of the degrader.
-
Degron Mutant Rescue: Expression of a degradation-resistant GSPT1 mutant (e.g., G575N) should rescue the cytotoxic effects of Degrader-X, providing strong evidence for on-target activity.
References
A Head-to-Head Comparison of GSPT1 Degrader Scaffolds for Researchers
A deep dive into the comparative efficacy, selectivity, and mechanisms of leading GSPT1-targeting molecular glue degraders, supported by experimental data and detailed protocols to inform future research and drug development.
The targeted degradation of G1 to S phase transition 1 (GSPT1) protein has emerged as a promising therapeutic strategy in oncology, particularly for cancers reliant on high levels of protein translation, such as MYC-driven tumors and acute myeloid leukemia (AML).[1][2] Molecular glue degraders, which induce the proximity of GSPT1 to the E3 ubiquitin ligase Cereblon (CRBN), leading to its ubiquitination and subsequent proteasomal degradation, are at the forefront of this approach.[3][4] This guide provides a head-to-head comparison of different GSPT1 degrader scaffolds, summarizing their performance from preclinical and early clinical studies to aid researchers in this rapidly evolving field.
Comparative Efficacy and Selectivity of GSPT1 Degrader Scaffolds
Several distinct chemical scaffolds have been developed to degrade GSPT1, each with unique properties. The table below summarizes the in vitro activity of prominent GSPT1 degraders across various cancer cell lines.
| Degrader Scaffold | Target Cell Lines | IC50 / GI50 | DC50 | Key Findings | Reference |
| CC-90009 (Eragidomide) | 11 human AML cell lines | 3 - 75 nM (IC50) | Not specified | Potent and selective GSPT1 degrader with minimal off-target effects compared to its predecessor, CC-885. It induces rapid apoptosis in AML cells.[5] | |
| MRT-2359 | MYC-driven tumors (NSCLC, SCLC) | Nanomolar range (in vitro IC50) | Not specified | Orally active and potent GSPT1 degrader. It has shown anti-tumor activity in NSCLC xenograft models. | |
| BTX-1188 | AML and solid tumor cell lines | 0.5 - 10 nM (IC50 in Myc-driven lines) | 3 nM (>90% degradation at 6h in MV-4-11) | A first-in-class dual degrader of GSPT1 and IKZF1/3. It exhibits rapid and potent degradation of both targets and has immunomodulatory properties. | |
| SJ6986 | Leukemia and medulloblastoma cell lines | 15 nM (Antiproliferative IC50 in MV4-11, 72h) | 2.1 nM (in MV4-11, 24h) | A potent and selective GSPT1/2 degrader with high oral bioavailability in mice. It demonstrates a faster rate of GSPT1 depletion compared to other analogues. | |
| GT19715 | HL-60 (AML) | 1.8 nM (IC50) | Not specified | A dual c-Myc/GSPT1 degrader. | |
| TD-522 (34f) | KG-1 (AML), TMD-8 (Lymphoma) | 0.5 nM (EC50 in KG-1), 5.2 nM (EC50 in TMD-8) | 0.269 nM (in KG-1) | Based on a novel benzotriazinone scaffold, it effectively suppresses tumor growth in xenograft models. | |
| CC-885 | Multiple tumor cell lines | Not specified | Not specified | A first-in-class GSPT1 degrader that showed cytotoxicity across various tumor types but also had off-target toxicities. |
Signaling Pathways and Mechanism of Action
GSPT1 is a key factor in translation termination and cell cycle progression. Its degradation by molecular glues triggers a cascade of cellular events, ultimately leading to cancer cell death.
The general mechanism involves the formation of a ternary complex between the GSPT1 degrader, the GSPT1 protein, and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of GSPT1, marking it for destruction by the proteasome. The depletion of GSPT1 impairs translation termination, activates the integrated stress response (ISR) pathway, and results in p53-independent apoptosis.
Below are diagrams illustrating the GSPT1 degradation pathway and its role in cancer cell signaling.
Experimental Protocols
To ensure the reproducibility and further investigation of GSPT1 degraders, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used in the characterization of these compounds.
Western Blot for GSPT1 Degradation
This protocol is used to quantify the reduction in GSPT1 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Seed cells (e.g., AML cell lines like MV4-11 or KG-1) in 6-well plates to achieve 70-80% confluency. Treat the cells with various concentrations of the GSPT1 degrader and a vehicle control (e.g., DMSO) for desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of GSPT1 degradation.
Cell Viability Assay
This assay assesses the cytotoxic effects of GSPT1 degradation.
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader or vehicle control for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells. This reagent measures ATP levels, which are indicative of cell viability.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated wells to calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow for GSPT1 Degrader Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of novel GSPT1 degraders.
References
On-Target vs. Off-Target Effects of GSPT1 Degraders: A Proteomics-Based Comparison
A deep dive into the selectivity of GSPT1-targeting molecular glue degraders, this guide provides a comparative analysis of their on-target and off-target effects elucidated through quantitative proteomics. Intended for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines detailed methodologies, and visualizes complex biological pathways to offer a comprehensive understanding of the specificity of these compounds.
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, particularly for challenging drug targets. GSPT1 (G1 to S phase transition 1), a key factor in translation termination, has emerged as a promising target in oncology. Molecular glue degraders that induce the ubiquitination and subsequent proteasomal degradation of GSPT1 have shown potent anti-cancer activity. A critical aspect of developing these degraders as safe and effective therapeutics is ensuring their specificity, minimizing unintended degradation of other proteins, known as off-target effects.
This guide focuses on the comparative analysis of two prominent GSPT1 degraders, CC-90009 and CC-885, using quantitative proteomics data to dissect their on-target potency and off-target profile.
Data Presentation: Quantitative Proteomic Analysis of GSPT1 Degrader Selectivity
Global quantitative proteomics, often employing Tandem Mass Tags (TMT), has been instrumental in defining the on-target and off-target effects of GSPT1 degraders.[1] The following tables summarize the proteomic profiles of cells treated with GSPT1 degraders, highlighting the on-target degradation of GSPT1 and the extent of off-target protein degradation.
Table 1: On-Target Degradation of GSPT1 by CC-90009 in AML Cells
| Cell Line | Treatment | GSPT1 Log2 Fold Change | Adjusted p-value | Reference |
| KG-1 | 100 nM CC-90009 (4 hours) | Significantly Reduced | < 0.001 | [2] |
Table 2: Comparative Selectivity of GSPT1 Degraders
| Compound | Primary Target | Key Off-Target(s) / Other Degraded Proteins | Selectivity Profile | Reference |
| CC-90009 | GSPT1 | Minimal / None Reported | Highly selective for GSPT1.[1] | [1][2] |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α | Broader activity with significant off-target degradation. |
Mass spectrometry analysis of acute myeloid leukemia (AML) cells treated with CC-90009 revealed a selective reduction in the abundance of GSPT1 with little to no effect on the rest of the proteome. In contrast, the earlier-generation GSPT1 degrader, CC-885, demonstrates a broader degradation profile, affecting other proteins such as IKZF1, IKZF3, and CK1α. This highlights the superior selectivity of CC-90009, a desirable characteristic for a therapeutic agent.
Experimental Protocols
The following section details a generalized methodology for the quantitative proteomic analysis of GSPT1 degrader effects, based on common practices in the field.
Quantitative Proteomics using Tandem Mass Tags (TMT)
This protocol provides a general workflow for a comprehensive and unbiased analysis of GSPT1 degradation and its impact on the proteome.
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., KG-1 AML cells) in appropriate media and conditions.
-
Treat cells with the GSPT1 degrader (e.g., CC-90009 at 100 nM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a buffer containing urea and protease/phosphatase inhibitors to denature proteins and prevent degradation.
-
Quantify protein concentration using a standard method like the bicinchoninic acid (BCA) assay.
3. Protein Digestion:
-
Reduce disulfide bonds in proteins using dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Digest proteins into peptides overnight using an enzyme such as trypsin.
4. Peptide Labeling with TMT:
-
Label the digested peptides from each condition with a specific isobaric TMT reagent. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples into a single mixture.
5. Peptide Fractionation (Optional but Recommended):
-
To increase proteome coverage, the mixed peptide sample can be fractionated using techniques like high-pH reversed-phase liquid chromatography.
6. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer.
-
Peptides are separated by reversed-phase liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
The fragmentation of TMT-labeled peptides generates reporter ions, the intensities of which are used for quantification.
7. Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer.
-
Identify peptides and proteins by searching the data against a human protein database.
-
Quantify the relative abundance of proteins across different conditions based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with the GSPT1 degrader.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the analysis of GSPT1 degraders.
Caption: Mechanism of GSPT1 degradation by molecular glue degraders.
Caption: Experimental workflow for quantitative proteomics analysis.
Caption: GSPT1 signaling and the effects of its degradation.
References
GSPT1 Degraders: A Comparative Guide to Efficacy in TP53-Mutant vs. TP53-Wildtype Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of G1 to S phase transition 1 (GSPT1) degraders in cancer models with varying tumor protein p53 (TP53) status. GSPT1, a key protein involved in translation termination, has emerged as a promising therapeutic target.[1] GSPT1 degraders, a novel class of therapeutics, induce the degradation of the GSPT1 protein, leading to cancer cell death.[2] A critical aspect of their therapeutic potential lies in their ability to function independently of the TP53 tumor suppressor pathway, offering a potential treatment avenue for cancers with TP53 mutations, which are often resistant to conventional therapies.[2][3]
Comparative Efficacy of GSPT1 Degraders
The efficacy of GSPT1 degraders has been evaluated in various preclinical models, demonstrating comparable activity in both TP53-mutant and TP53-wildtype cancers. This suggests that the therapeutic window for GSPT1 degraders is not constrained by the TP53 mutational status of the tumor.
In Vitro Efficacy Data
Quantitative analysis of the cytotoxic effects of GSPT1 degraders in cancer cell lines with defined TP53 status reveals similar potencies. The following tables summarize key findings from preclinical studies.
| Compound | Cancer Type | Cell Line | TP53 Status | IC50 | Reference |
| Compound 6 | Medulloblastoma | HD-MB03 | Wildtype | 0.003 µM | Donadieu et al., 2021 |
| MB002 | Mutant | 0.002 µM | Donadieu et al., 2021 |
| Compound | Cancer Type | Sample Type | TP53 Status | % Cytoreduction (at 64 nM) | p-value | Reference |
| GT19715 | Acute Myeloid Leukemia | Primary Patient Samples | Wildtype | 95.4% | 0.48 | Nishida et al., 2023 |
| Mutant | 91.7% | Nishida et al., 2023 |
The dual c-MYC/GSPT1 degrader, GT19715, induced comparable levels of cell death in primary acute myeloid leukemia (AML) samples, irrespective of their TP53 mutation status.[4]
Mechanism of Action: A TP53-Independent Pathway
GSPT1 degraders function as molecular glues, inducing the formation of a ternary complex between the GSPT1 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. The depletion of GSPT1 impairs translation termination, which in turn activates the integrated stress response (ISR) pathway, ultimately leading to apoptosis. This mechanism of cell death is independent of the p53 pathway, which is a common route for apoptosis induction by many conventional chemotherapies.
Caption: GSPT1 degradation pathway induced by a molecular glue degrader.
The logical relationship underscoring the TP53-independent cytotoxicity of GSPT1 degraders is a key takeaway for their therapeutic development.
Caption: Logical relationship of TP53-independent cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of GSPT1 degraders.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in 96-well opaque-walled plates in complete culture medium and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the GSPT1 degrader (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a designated period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value using non-linear regression analysis.
Western Blot for GSPT1 Degradation
This technique is used to detect and quantify the levels of GSPT1 protein in cells following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a dose-response of the GSPT1 degrader for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize GSPT1 levels to a loading control (e.g., GAPDH, β-actin).
-
Apoptosis Assay (e.g., Caspase-Glo® 3/7)
This assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.
-
Cell Treatment: Follow the same cell seeding and treatment protocol as the cell viability assay.
-
Assay Procedure:
-
Add Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Mix by gentle tapping or orbital shaking.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Analysis: Measure the luminescence, which is proportional to the amount of caspase activity. Normalize the results to the vehicle control to determine the fold-induction of apoptosis.
Caption: General experimental workflow for evaluating GSPT1 degraders.
References
A Head-to-Head Comparison of Molecular Glues and PROTACs for GSPT1 Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, both molecular glues and proteolysis-targeting chimeras (PROTACs) have emerged as powerful strategies to eliminate disease-causing proteins. One protein of significant therapeutic interest is the G1 to S phase transition 1 (GSPT1) protein, a key factor in translation termination, which is implicated in the survival and proliferation of various cancer cells.[1][2][3] This guide provides an objective comparison of molecular glue and PROTAC approaches for degrading GSPT1, supported by experimental data and detailed methodologies.
Distinguishing Mechanisms: Molecular Glues vs. PROTACs
The fundamental difference between molecular glues and PROTACs lies in their structure and mechanism of inducing the degradation of a target protein.[4][5]
Molecular Glues are small, monovalent molecules that induce a novel protein-protein interaction between an E3 ubiquitin ligase and a target protein that would not normally interact. In the case of GSPT1, molecular glues typically bind to the E3 ligase Cereblon (CRBN), creating a new surface that is recognized by GSPT1, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism is often discovered through phenotypic screens, and the resulting molecules are generally smaller and possess more drug-like properties.
PROTACs , on the other hand, are larger, heterobifunctional molecules composed of two distinct ligands connected by a flexible linker. One ligand binds to the target protein (GSPT1), and the other recruits an E3 ubiquitin ligase. This proximity forced by the PROTAC facilitates the ubiquitination and degradation of the target protein. While the rational design of PROTACs is often more straightforward, their larger size can present challenges in terms of cell permeability and oral bioavailability. It is noteworthy that many reported GSPT1-targeting PROTACs have been found to act through a dual mechanism or as molecular glues themselves.
dot
Caption: Mechanisms of GSPT1 degradation by molecular glues and PROTACs.
Quantitative Performance of GSPT1 Degraders
The majority of potent and selective GSPT1 degraders reported to date are classified as molecular glues. These compounds have demonstrated impressive low nanomolar to picomolar efficacy in degrading GSPT1 and inhibiting cancer cell proliferation.
Table 1: Preclinical Efficacy of GSPT1 Molecular Glue Degraders
| Compound | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
| CC-90009 | KG-1 | 7.87 | 9.50 | >90 | |
| MV4-11 | ~10 | 34.1 (24h) | >90 | ||
| MRT-2359 | BT-747 | N/A | 5 - 50 | >90 | |
| LYG-409 | KG-1 | 7.87 | 9.50 | >90 | |
| SJ6986 (6) | MV4-11 | 2.1 (24h) | 1.8 | >90 | |
| Compound 7 | MV4-11 | 10 (24h) | 16 | >90 |
DC₅₀: Half-maximal degradation concentration; IC₅₀: Half-maximal inhibitory concentration; Dₘₐₓ: Maximum degradation.
GSPT1-Degrading PROTACs: A Complex Picture
Identifying a "pure" PROTAC that selectively targets GSPT1 for degradation has been challenging. Many bifunctional molecules designed to target other proteins have been found to degrade GSPT1 as an off-target effect, often through a molecular glue-like mechanism involving the Cereblon-binding moiety.
One notable example is GBD-9 , a dual-mechanism degrader designed to act as a PROTAC for Bruton's tyrosine kinase (BTK) and as a molecular glue for GSPT1. In the DOHH2 lymphoma cell line, GBD-9 at 50 nM induced over 90% degradation of GSPT1. This highlights the potential for bifunctional molecules to degrade GSPT1, although it also underscores the complexity of their mechanism, which may not be a classic PROTAC ternary complex formation with GSPT1.
Pharmacokinetic and Off-Target Profiles
Molecular Glues: Due to their smaller size and more traditional small-molecule characteristics, molecular glues generally exhibit more favorable pharmacokinetic properties, including oral bioavailability. For instance, a representative GSPT1 molecular glue degrader showed an oral bioavailability of 55% in mice. However, off-target effects are a consideration, particularly with Cereblon-based degraders, which can sometimes lead to the degradation of other proteins like IKZF1 and IKZF3. Newer generations of GSPT1 molecular glues have been engineered for higher selectivity.
PROTACs: The larger size of PROTACs often leads to challenges in achieving good oral bioavailability and cell permeability. Their off-target effects can be complex, potentially arising from the individual ligands or the bifunctional molecule as a whole. For Cereblon-recruiting PROTACs, unintended degradation of GSPT1 can be an off-target effect.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of GSPT1 degraders. Below are protocols for key experiments.
Western Blot Analysis for GSPT1 Degradation
This protocol is used to quantify the reduction in GSPT1 protein levels following treatment with a degrader.
dot
Caption: Workflow for Western Blot analysis of GSPT1 degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of the GSPT1 degrader or vehicle control for the desired time.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GSPT1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the GSPT1 signal to the loading control to determine the percentage of degradation.
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a degrader.
dotdot digraph "Cell_Viability_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Cell_Seeding" [label="1. Seed Cells in 96-well plate"]; "Treatment" [label="2. Treat with Degrader"]; "Incubation" [label="3. Incubate (e.g., 72h)"]; "Reagent_Addition" [label="4. Add MTS/MTT Reagent"]; "Incubation_2" [label="5. Incubate (1-4h)"]; "Measurement" [label="6. Measure Absorbance"]; "Analysis" [label="7. Calculate IC50"];
"Cell_Seeding" -> "Treatment" -> "Incubation" -> "Reagent_Addition" -> "Incubation_2" -> "Measurement" -> "Analysis"; }
References
GSPT1 Degrader Synergy with Anti-Cancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The degradation of G1 to S phase transition 1 (GSPT1), a key factor in protein translation termination, has emerged as a promising therapeutic strategy in oncology. GSPT1 degraders, such as the clinical candidate CC-90009, have demonstrated potent single-agent activity in preclinical models and early-phase clinical trials, particularly in acute myeloid leukemia (AML).[1][2] A growing body of evidence now suggests that the anti-tumor effects of GSPT1 degraders can be significantly enhanced through synergistic combinations with other anti-cancer agents. This guide provides a comprehensive comparison of these synergistic combinations, supported by available preclinical data, detailed experimental methodologies, and mechanistic insights.
Synergistic Combinations with GSPT1 Degraders
A high-throughput screening of over 70 anti-cancer compounds has identified several drug classes that exhibit synergistic activity with the GSPT1 degrader CC-90009 in AML cell lines.[1][2] These include tyrosine kinase inhibitors (TKIs), particularly FLT3 inhibitors, and pro-apoptotic agents like BCL2 inhibitors.
GSPT1 Degrader and FLT3 Inhibitor Synergy
In AML cell lines harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, such as MV4-11 and MOLM-13, CC-90009 has been shown to synergize with a range of FLT3 inhibitors.[1]
Table 1: Synergistic Combinations of GSPT1 Degrader (CC-90009) with FLT3 Inhibitors in FLT3-ITD AML Cell Lines
| Combination Agent | Cancer Model | Observed Effect |
| Sunitinib | MV4-11, MOLM-13 | Synergistic reduction in cell viability |
| Pexidartinib | MV4-11, MOLM-13 | Synergistic reduction in cell viability |
| Midostaurin | MV4-11, MOLM-13 | Synergistic reduction in cell viability |
| Lestaurtinib | MV4-11, MOLM-13 | Synergistic reduction in cell viability |
| Crenolanib | MV4-11, MOLM-13 | Synergistic reduction in cell viability |
| Gilteritinib | MV4-11, MOLM-13 | Synergistic reduction in cell viability |
| Quizartinib | FLT3-ITD PDX model | Significantly prolonged survival compared to single agents |
Table 2: Representative Quantitative Synergy Data for a Protein Synthesis Inhibitor with a FLT3 Inhibitor in FLT3-ITD AML Cell Lines
| Cell Line | Combination | Combination Index (CI) |
| MV4-11 | Gilteritinib (2.5 nM) + HHT (9 nM) | < 1 (Synergistic) |
| MOLM-13 | Gilteritinib (2.5 nM) + HHT (13 nM) | < 1 (Synergistic) |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
GSPT1 Degrader and BCL2 Inhibitor Synergy
The combination of CC-90009 with the BCL2 inhibitor venetoclax has demonstrated potent synergy in AML models. This is particularly significant as venetoclax-based therapies are becoming a standard of care in AML, and mechanisms of resistance often involve the upregulation of other anti-apoptotic proteins like MCL-1.
Table 3: Synergistic Combination of GSPT1 Degrader (CC-90009) with the BCL2 Inhibitor Venetoclax
| Combination Agent | Cancer Model | Observed Effect |
| Venetoclax | MV4-11, MOLM-13 | Potentiated apoptosis and accelerated cell killing |
| Venetoclax + Azacitidine | FLT3-ITD PDX model | Markedly extended survival compared to single agents or doublets |
The mechanism underlying this synergy is, in part, attributed to the ability of GSPT1 degraders to reduce the levels of the anti-apoptotic protein MCL-1. This dual targeting of BCL2 and MCL-1 (the latter indirectly via GSPT1 degradation) provides a strong rationale for this combination.
Mechanistic Insights into Synergy
The synergistic effects of GSPT1 degraders with other anti-cancer agents stem from the multifaceted role of GSPT1 in cellular processes and the downstream consequences of its degradation.
Experimental Protocols
Cell Viability Assay for Synergy Assessment
This protocol outlines a method for determining the synergistic effects of a GSPT1 degrader in combination with another anti-cancer agent on cell viability using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
GSPT1 degrader (e.g., CC-90009)
-
Partner anti-cancer agent (e.g., gilteritinib, venetoclax)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Preparation: Prepare a dose-response matrix of the GSPT1 degrader and the partner drug. Typically, a 7x7 matrix with concentrations ranging from 0.1 nM to 10 µM is used. Include single-agent controls and a vehicle (DMSO) control.
-
Drug Treatment: Add the drug combinations to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Calculate the Combination Index (CI) using the Chou-Talalay method with appropriate software (e.g., CompuSyn). CI values less than 1 indicate synergy.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol describes the detection of apoptosis in AML cells treated with a GSPT1 degrader and a partner drug using flow cytometry.
Materials:
-
AML cell lines or primary patient samples
-
GSPT1 degrader and partner drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the GSPT1 degrader, the partner drug, or the combination for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Experimental and Data Analysis Workflow
Conclusion
The preclinical data strongly support the rationale for combining GSPT1 degraders with other targeted anti-cancer agents. The synergistic interactions observed with FLT3 inhibitors and BCL2 inhibitors in AML models are particularly compelling and have paved the way for clinical investigations. The ability of GSPT1 degraders to modulate the expression of key survival proteins like MCL-1 provides a clear mechanistic basis for these combinations. Further research is warranted to explore the full potential of GSPT1 degrader combination therapies in a broader range of malignancies and to identify additional synergistic partners. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and validation of these promising therapeutic strategies.
References
Unmasking Off-Targets: A Comparative Guide to GSPT1 Degrader Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of targeted protein degraders is paramount. This guide provides an objective comparison of the cross-reactivity profiles of prominent GSPT1 (G1 to S phase transition 1) degraders, supported by experimental data and detailed protocols to aid in the evaluation of these powerful therapeutic molecules.
GSPT1, a key factor in translation termination, has emerged as a compelling target in oncology. Molecular glue degraders that induce the ubiquitination and subsequent proteasomal degradation of GSPT1 have shown significant promise. However, their interaction with other cellular proteins, or off-targets, can lead to unintended biological consequences and potential toxicities. This guide delves into the comparative cross-reactivity of several key GSPT1 degraders, providing a framework for assessing their selectivity.
Comparative Selectivity of GSPT1 Degraders
The selectivity of GSPT1 degraders varies significantly, with newer generations exhibiting improved specificity. The following tables summarize the on-target and off-target profiles of three notable GSPT1 degraders: CC-90009, MRT-2359, and the earlier generation compound, CC-885. The data is primarily derived from quantitative mass spectrometry-based proteomics, a powerful tool for globally assessing changes in the cellular proteome upon compound treatment.[1]
| Compound | Primary Target | Known Off-Targets | Key Characteristics |
| CC-90009 | GSPT1 | GSPT2 (close homolog) | Highly selective for GSPT1 with minimal effects on the broader proteome at effective concentrations.[2][3] Does not significantly degrade other known neosubstrates of related molecular glues like IKZF1 and IKZF3.[4] |
| MRT-2359 | GSPT1 | GSPT2 (close homolog) | Orally bioavailable and highly selective for GSPT1 and GSPT2.[5] Demonstrates preferential activity in MYC-driven cancer cells. |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α, PLK1 | A less selective, earlier generation degrader. Its broader activity profile has been associated with off-target toxicities. |
Table 1: Overview of GSPT1 Degrader Selectivity. This table provides a high-level comparison of the on-target and major off-target activities of key GSPT1 degraders.
Quantitative Proteomics Data
The following table presents a summary of quantitative proteomics data for the GSPT1 degraders, highlighting their degradation potency (DC50 - 50% degradation concentration) and anti-proliferative activity (IC50 - 50% inhibitory concentration) in relevant cell lines.
| Compound | Cell Line | GSPT1 DC50 (nM) | IKZF1 Degradation | IKZF3 Degradation | IC50 (nM) | Reference |
| CC-90009 | MM1.S | Not Reported | No significant degradation | No significant degradation | 3 - 75 (in 10/11 AML cell lines) | |
| MRT-2359 | CAL-51 | 5 | Not Reported | Not Reported | 150 | |
| CC-885 | MM1.S | Not Reported | Significant degradation | Significant degradation | 18 |
Table 2: Comparative Degradation and Anti-proliferative Activity. This table summarizes key quantitative data for different GSPT1 degraders from various studies. Note that experimental conditions can vary between studies.
Signaling Pathways and Experimental Workflows
The primary downstream consequence of GSPT1 degradation is the activation of the Integrated Stress Response (ISR). This is a cellular quality control pathway that is triggered by events such as ribosome stalling due to impaired translation termination. The following diagrams illustrate the mechanism of action of GSPT1 degraders and the subsequent activation of the ISR.
References
- 1. benchchem.com [benchchem.com]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abstract 3449: Development of MRT-2359, an orally bioavailable GSPT1 molecular glue degrader, for the treatment of lung cancers with MYC-induced translational addiction | Semantic Scholar [semanticscholar.org]
Validating the Therapeutic Window of New GSPT1 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key regulator of protein translation termination, has emerged as a promising therapeutic strategy in oncology, particularly for MYC-driven cancers and acute myeloid leukemia (AML). New GSPT1 degraders, primarily molecular glues that induce proximity between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), are rapidly progressing through preclinical and clinical development. This guide provides a comparative analysis of prominent GSPT1 degraders, offering a summary of their performance, supporting experimental data, and detailed methodologies for key validation experiments to aid in the assessment of their therapeutic window.
Comparative Performance of GSPT1 Degraders
The following tables summarize the preclinical and clinical data for several notable GSPT1 degraders. Direct comparison should be approached with caution due to variations in experimental models and conditions.
| Degrader | Mechanism of Action | Key In Vitro Activity | Key In Vivo Activity | Development Status |
| MRT-2359 | Selective GSPT1 Molecular Glue Degrader | IC50: >30 nM and <300 nM in MYC-driven cancer cell lines[1]. Preferential anti-proliferative activity in NSCLC and SCLC cell lines with high N-Myc or L-Myc expression[1]. | Complete tumor regression in 22RV1 and NCI-H660 xenograft models at 10 mg/kg (5 days on, 9 days off)[1][2]. Anti-tumor activity in NSCLC xenograft model starting at 1 mg/kg PO, QD[3]. | Phase 1/2 clinical trial ongoing for MYC-driven solid tumors (NCT05546268). |
| CC-90009 | Selective GSPT1 Molecular Glue Degrader | Potent antiproliferative effects in AML cell lines (IC50: 3 to 75 nM). Average EC50 of 21 nM in primary AML patient samples. | Activity against leukemia stem cells in a xenograft model. | Phase 1 trial in relapsed/refractory AML showed promising efficacy. However, the trial was terminated due to a lack of short-term acute-phase efficacy. |
| ORM-5029 | Antibody-Drug Conjugate (ADC) delivering a GSPT1 degrader (SMol006) to HER2-expressing cells. | 10-1000 fold superior potency compared to the free GSPT1 degrader payload in HER2-expressing cell lines. | Single-dose activity superior to Kadcyla and comparable to Enhertu in a BT474 xenograft model. | Phase 1 clinical trial initiated for HER2-expressing advanced solid tumors (NCT05511844). |
| BMS-986497 (ORM-6151) | ADC delivering a GSPT1 degrader (SMol006) to CD33-expressing cells. | Induces apoptosis in CD33-driven tumors. | Not explicitly detailed in the provided results. | In clinical trials for AML. |
| GT19715 (GT19630) | Dual MYC and GSPT1 Degrader | IC50 of 1.8 nM in HL-60 cells (20-fold more potent than CC-90009). | Inhibited tumor growth in an HL-60 xenograft model at doses as low as 0.3 mg/kg/bid. | Preclinical development. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of GSPT1 degraders. Below are protocols for key experiments typically employed in their validation.
In Vitro Cytotoxicity Assay
This assay determines the concentration-dependent effect of a GSPT1 degrader on cell viability.
Materials:
-
Cancer cell lines of interest
-
GSPT1 degrader compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the GSPT1 degrader and treat the cells for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blotting for GSPT1 Degradation
This protocol is used to quantify the degradation of GSPT1 protein following treatment with a degrader.
Materials:
-
Cancer cell lines
-
GSPT1 degrader and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-GSPT1, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the GSPT1 degrader at various concentrations and time points. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against GSPT1 and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the GSPT1 signal to the loading control to determine the extent of degradation (DC50 and Dmax).
Quantitative Proteomics for Selectivity Profiling
This experiment provides a global view of protein expression changes to assess the selectivity of the GSPT1 degrader.
Materials:
-
Cancer cell lines
-
GSPT1 degrader and vehicle control
-
Lysis buffer and protein digestion reagents (e.g., trypsin)
-
Tandem Mass Tag (TMT) labeling reagents
-
High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Treat cells with the degrader, lyse the cells, and digest the proteins into peptides.
-
TMT Labeling: Label the peptide samples with TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by LC-MS/MS to identify and quantify thousands of proteins.
-
Data Analysis: Analyze the proteomic data to identify proteins that are significantly up- or downregulated upon treatment with the GSPT1 degrader. This helps to confirm on-target degradation and identify potential off-targets.
In Vivo Xenograft Model for Efficacy Evaluation
This protocol assesses the anti-tumor activity of a GSPT1 degrader in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
GSPT1 degrader formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the GSPT1 degrader and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly. Monitor the animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: GSPT1 signaling and degrader mechanism.
Caption: Workflow for GSPT1 degrader validation.
Alternatives and Future Directions
While selective GSPT1 degradation is a promising approach, alternative strategies are also being explored.
-
Dual-Target Degraders: Compounds like GT19715 that degrade both GSPT1 and the oncoprotein MYC represent a novel strategy. This dual action could lead to enhanced efficacy and potentially overcome resistance mechanisms.
-
Antibody-Drug Conjugates (ADCs): The development of ADCs like ORM-5029 and BMS-986497 allows for the targeted delivery of potent GSPT1 degraders to specific cancer cells, thereby widening the therapeutic window by minimizing off-tumor toxicity.
-
Targeting Downstream Pathways: GSPT1 degradation leads to the activation of the integrated stress response. Combination therapies that target other components of this or related pathways could enhance the efficacy of GSPT1 degraders.
The field of GSPT1 degradation is rapidly evolving. A thorough and standardized approach to validating the therapeutic window of new degraders, as outlined in this guide, is essential for identifying the most promising candidates for clinical development and ultimately improving patient outcomes.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of GSPT1 Degrader-3
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent chemical compounds like GSPT1 degrader-3 are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a CRBN-based PROTAC degrader of BRD.[1] The procedures outlined are based on established safety protocols for similar hazardous chemical waste.
Hazard Identification and Safety Precautions
Key Safety and Hazard Information (based on GSPT1 degrader-2):
| Hazard Category | GHS Classification | Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273: Avoid release to the environment.[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage.[2] |
| Disposal | - | - | P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risks when handling this compound.
| PPE Category | Recommendation |
| Eye/Face Protection | Safety goggles or a face shield should be worn at all times. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Double gloving is recommended. |
| Body Protection | A lab coat is mandatory. For handling larger quantities or in case of potential splashing, an impervious disposable gown should be worn. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosol generation, a suitable respirator (e.g., N95) should be used. |
Experimental Protocol for Proper Disposal
The following step-by-step protocol outlines the necessary procedures for the safe disposal of this compound and contaminated materials. All waste generated from handling this compound should be treated as hazardous chemical waste.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Labeled, leak-proof hazardous waste containers
-
Chemical spill kit
Procedure:
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and cleaning materials, must be segregated from non-hazardous laboratory trash.
-
Solid Waste Disposal:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste" and the full chemical name "this compound".
-
Store the container in a designated, secure area away from incompatible materials.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour any liquid waste containing this compound down the drain.
-
The container should be securely capped when not in use.
-
-
Decontamination of Empty Containers:
-
The original container of this compound must be decontaminated before disposal.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate and alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.
-
Clean the spill area with a suitable decontaminating solution.
-
Collect all contaminated materials and dispose of them as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of all hazardous waste by a licensed environmental waste management company.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Mechanism of Action: GSPT1 Degradation
GSPT1 degraders, such as this compound, are a class of molecules known as Proteolysis Targeting Chimeras (PROTACs). They function by inducing the degradation of the G1 to S phase transition 1 (GSPT1) protein, which plays a critical role in the termination of protein synthesis (translation). The degradation process is mediated by the cell's own ubiquitin-proteasome system.
Caption: Workflow of GSPT1 protein degradation induced by this compound.
By adhering to these safety and disposal protocols, laboratory personnel can minimize risks to themselves and the environment while working with this compound and similar potent research compounds.
References
Essential Safety and Operational Guidance for Handling GSPT1 Degrader-3
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds like GSPT1 degrader-3 is of utmost importance. This guide delivers essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following recommendations are based on best practices for handling similar potent research compounds and protein degraders.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles/Glasses | ANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, such as when preparing solutions, chemical splash goggles should be worn.[1] |
| Face Shield | A face shield must be used in conjunction with safety glasses or goggles when there is a significant risk of splashes.[1][2] | |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile) are required.[2] For tasks with a higher risk of direct contact or splashes, consider double-gloving.[3] Always inspect gloves for tears before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes. A disposable gown made of a low-permeability fabric should be worn over the lab coat. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | An N95 respirator is the minimum recommendation. For activities with a potential for aerosol generation, a full-face respirator or a Powered Air-Purifying Respirator (PAPR) may be necessary. |
Hazard Identification and First Aid
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following first aid measures are recommended based on general laboratory safety principles for similar compounds.
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Operational Plan: Safe Handling Workflow
The following procedural steps outline the safe handling of this compound from receipt to disposal.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is a general method to determine the in vitro efficacy of a degrader in reducing target protein levels in cell lines.
-
Cell Culture : Culture cells (e.g., MCF-7) in the appropriate medium until they reach 70-80% confluency.
-
Treatment : Treat the cells with varying concentrations of the GSPT1 degrader for a specified time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with PBS and then lyse them using a suitable cell lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE : Separate the protein lysates via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane and then probe with a primary antibody specific for the target protein (e.g., GSPT1). Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection : Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis : Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control to determine the relative decrease in protein levels at different degrader concentrations.
Quantitative Data
The following table summarizes the reported in vitro efficacy of this compound and other relevant degraders.
| Compound | Target(s) | DC50 | IC50 | Cell Line | Notes |
| This compound (Pro-2) | BRD | 21.1 nM (4h) | - | - | A CRBN-based PROTAC degrader. |
| GSPT1 degrader-4 (3) | GSPT1 | 25.4 nM | 39 nM | CAL51 | A GSPT1 molecule glue. |
| MRT-2359 | GSPT1 | >30 nM and <300 nM | - | Various Cancer Cell Lines | An orally active and selective GSPT1 depressant. |
| LC-04-045 | NEK7 | 7 nM | - | MOLT-4 | A leading NEK7 molecular glue degrader. |
DC50: The concentration of the degrader that results in 50% degradation of the target protein. IC50: The concentration of the degrader that results in 50% inhibition of a specific biological or biochemical function.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All waste generated from handling this compound is considered cytotoxic and/or hazardous chemical waste and must be segregated from regular laboratory trash.
-
Contaminated Materials : This includes empty containers, used PPE (gloves, gowns, etc.), and spill cleanup materials.
-
Decontamination : At the end of each procedure, thoroughly decontaminate the work area (e.g., fume hood) with an appropriate cleaning agent. All non-disposable equipment that has come into contact with the degrader must be decontaminated.
-
Regulations : Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
